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  • Product: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone
  • CAS: 1432754-46-5

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorinated Nitropyridines

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone This technical guide provides a comprehensive overview of 1-(5-Fluoro-3-nitropyridin-2-yl)e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

This technical guide provides a comprehensive overview of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, a fluorinated nitropyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds to predict its chemical properties, reactivity, and to propose a viable synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust starting point for the synthesis and utilization of this compound.

Substituted pyridines are fundamental scaffolds in pharmaceutical and agrochemical research. The introduction of specific functional groups, such as a nitro group and a fluorine atom, can profoundly modulate the physicochemical and pharmacological properties of the parent molecule. The nitro group, a potent electron-withdrawing moiety, can enhance the electrophilicity of the pyridine ring, making it a key pharmacophore in many therapeutic agents.[1] Concurrently, the incorporation of fluorine often improves metabolic stability, binding affinity, and lipophilicity, thereby enhancing the drug-like characteristics of a molecule.[2][3] The combination of these features in 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone suggests its considerable potential as a scaffold for developing novel therapeutics.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Analogous Pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone1160936-52-6C₇H₅BrFNO218.02Solid
1-(5-Chloro-3-nitropyridin-2-yl)ethanone1071691-19-4C₇H₅ClN₂O₃200.58N/A
1-(5-Bromo-3-nitropyridin-2-yl)ethanone1363382-81-3C₇H₅BrN₂O₃245.03N/A
1-(2,5-Difluoropyridin-3-yl)ethanone1505516-30-2C₇H₅F₂NO157.12N/A

Based on these analogues, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is predicted to be a solid at room temperature with a molecular weight of 184.11 g/mol .

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The acetyl group will present as a singlet in the aliphatic region.

  • ¹³C NMR: The carbon NMR will display signals for the seven carbon atoms, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine and the nitro group will also exhibit characteristic shifts.

  • IR Spectroscopy: The infrared spectrum should feature prominent absorption bands corresponding to the C=O stretch of the ketone, the N-O stretches of the nitro group, and the C-F stretch.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Proposed Synthesis Pathway

There is no directly published synthesis for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. However, a plausible multi-step synthesis can be proposed starting from the commercially available 2-amino-5-fluoropyridine, drawing parallels from established methodologies for analogous compounds.[4][5]

Synthesis_Pathway A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-nitropyridine A->B  Nitration (HNO₃, H₂SO₄) C 2-Bromo-5-fluoro-3-nitropyridine B->C  Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone C->D  Stille Coupling or similar (e.g., Acetylating agent, Pd catalyst)

Caption: Proposed multi-step synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

Step-by-Step Experimental Protocols (Proposed)

Step 1: Nitration of 2-Amino-5-fluoropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.

  • Slowly add 2-amino-5-fluoropyridine while maintaining the temperature.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise.

  • Allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base to precipitate the product, 2-amino-5-fluoro-3-nitropyridine.

  • Filter, wash with water, and dry the solid.

Rationale: The nitration of the pyridine ring is a standard electrophilic aromatic substitution. The amino group directs the incoming nitro group to the ortho and para positions. The presence of the activating amino group facilitates this reaction.

Step 2: Sandmeyer Reaction to Introduce Bromine

  • Dissolve 2-amino-5-fluoro-3-nitropyridine in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the cuprous bromide solution.

  • Warm the mixture to facilitate the replacement of the diazonium group with bromine.

  • Extract the product, 2-bromo-5-fluoro-3-nitropyridine, with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halide. This step is crucial for setting up the subsequent carbon-carbon bond formation.

Step 3: Acetylation

  • The final step involves a cross-coupling reaction to introduce the acetyl group. A Stille coupling or a similar palladium-catalyzed reaction can be employed.

  • Dissolve 2-bromo-5-fluoro-3-nitropyridine in a suitable solvent (e.g., toluene or THF).

  • Add the acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin for Stille coupling followed by hydrolysis, or an alternative acetyl source).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work up the reaction mixture to isolate the crude product.

  • Purify by column chromatography to obtain 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The choice of the specific coupling partner and catalyst is critical for achieving high yields.

Chemical Reactivity and Potential Applications

The reactivity of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is dictated by its functional groups:

  • The Nitro Group: This group can be reduced to an amine, which can then be further functionalized. The electron-withdrawing nature of the nitro group also activates the pyridine ring for nucleophilic aromatic substitution.

  • The Fluoro Group: The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally less facile than with chlorine or bromine.

  • The Acetyl Group: The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations.

The structural motifs present in this molecule are found in numerous biologically active compounds.[1] Therefore, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a promising starting material for the synthesis of novel compounds with potential applications as:

  • Kinase inhibitors

  • Antimicrobial agents

  • Anticancer agents

Safety and Handling

Based on the safety data sheets of analogous compounds, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone should be handled with care.[6][7][8][9] The predicted hazards are summarized in Table 2.

Table 2: Predicted Hazard Information

Hazard CategoryPredicted Hazard StatementsPrecautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8]Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.[7]
Skin Irritation Causes skin irritation.[7]Wash skin thoroughly after handling.[6]
Eye Irritation Causes serious eye irritation.[7]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[9]
Respiratory Irritation May cause respiratory irritation.[7]Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

Handling and Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Work under a chemical fume hood.

Conclusion

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a heterocyclic compound with significant synthetic potential in medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive predictive overview of its chemical properties, a plausible and detailed synthetic pathway, and essential safety information based on the analysis of structurally related molecules. This information serves as a valuable resource for researchers looking to synthesize and utilize this promising building block in the development of novel therapeutic agents.

References

  • Watson International. Safety Data Sheet. [Link]

  • PubChem. 1-(2,5-Difluoropyridin-3-yl)ethanone. [Link]

  • Crysdot LLC. 1-(5-Chloro-3-nitropyridin-2-yl)ethanone. [Link]

  • PubChem. (2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

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Exploratory

Structure Elucidation of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a highly functionalized heterocyclic compound with potential applications as a versatile building block in medicinal chemistry. Its utility is predicated on an absolute and verified understanding of its molecular architecture. This guide provides an in-depth, multi-technique workflow for the complete structure elucidation of this target molecule. We will move beyond procedural steps to explore the causal logic behind the selection of analytical techniques, the interpretation of complex datasets, and the integration of orthogonal methods to build a self-validating structural hypothesis. This document serves as a practical guide for researchers, demonstrating how a synergistic application of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography provides an unambiguous and robust structural assignment.

The Strategic Imperative for Structure Elucidation

In the synthesis of novel compounds, particularly in pharmaceutical development, assuming a structure is correct based on the synthetic route alone is a significant risk. Side reactions, unexpected rearrangements, and the formation of isomers are common occurrences. Therefore, a rigorous, evidence-based approach to structure elucidation is not merely procedural but essential for scientific integrity and project progression.[1][2] The subject of our investigation, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, presents a compelling case study due to its combination of a pyridine core, a stereochemically influential acetyl group, and electron-withdrawing fluoro and nitro substituents. Each feature provides unique spectroscopic handles that we will systematically exploit.

Our strategy is hierarchical, beginning with the confirmation of the molecular formula, followed by the identification of functional groups, and culminating in the precise mapping of atomic connectivity and stereochemistry.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation Molecular Formula Molecular Formula Functional Groups Functional Groups Molecular Formula->Functional Groups 1D_NMR 1D NMR (¹H, ¹³C, ¹⁹F) Functional Groups->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Proposed Structure Proposed Structure 2D_NMR->Proposed Structure XRay Single Crystal X-Ray Crystallography Final Structure Final Structure XRay->Final Structure Proposed Structure->XRay

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: Before determining connectivity, we must know the constituent parts. HRMS provides the most accurate measurement of a molecule's mass, allowing for the confident determination of its elemental composition.[1] Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between isobars (molecules with the same nominal mass but different exact masses), virtually eliminating ambiguity in formula assignment.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol (LC-MS grade). Dilute to a final concentration of 10-50 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.[3]

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: Acquire data in positive ion mode. The pyridine nitrogen is a ready site for protonation, making the [M+H]⁺ ion easily observable.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical masses of potential molecular formulas within a narrow mass tolerance window (typically < 5 ppm).

Expected Results for C₇H₅FN₂O₃: The expected molecular weight is 184.0288 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ would be observed.[3]

ParameterValue
Molecular FormulaC₇H₅FN₂O₃
Exact Mass184.0288
[M+H]⁺ (Theoretical)185.0366
[M+H]⁺ (Observed)e.g., 185.0364
Mass Error< 5 ppm
Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying the presence of key functional groups, which serve as foundational landmarks for the more detailed NMR analysis.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100 - 3000Aromatic C-HStretching
~1710Ketone (C=O)Stretching
~1590, 1470Aromatic C=C and C=NStretching
~1530, 1350Nitro (NO₂)Asymmetric & Symmetric
~1250C-FStretching

The presence of these bands provides strong initial evidence for the acetyl, nitro, and fluoro-substituted pyridine structure.

Unraveling Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the structure of organic molecules in solution.[1][4] We will use a suite of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece. For this molecule, ¹⁹F NMR is not just beneficial but essential for full characterization.[5][6]

¹H NMR Spectroscopy (Proton NMR)

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other nuclei (spin-spin coupling).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~8.9d~2.5 Hz1HH-4Deshielded by adjacent N and ortho NO₂ group. Coupled to H-6.
~8.4d~2.5 Hz1HH-6Deshielded by adjacent N. Coupled to H-4. Also shows smaller coupling to ¹⁹F.
~2.8s-3H-CH₃Singlet in a typical region for a methyl ketone.

The downfield chemical shifts of the pyridine protons are characteristic of the electron-deficient nature of the pyridine ring, further accentuated by the nitro group.[7]

¹⁹F NMR Spectroscopy

Causality: ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR.[5][8] Its chemical shift is extremely sensitive to the electronic environment, providing a clear and often uncongested window into the molecule's structure.[9]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, Proton-Coupled):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ -110 to -130d~6-8 HzF-5The chemical shift is typical for a fluorine on an electron-deficient aromatic ring.[10] The splitting is due to ³J coupling with H-4.
¹³C NMR Spectroscopy

Causality: ¹³C NMR maps the carbon skeleton of the molecule. While ¹³C has a low natural abundance, techniques like proton decoupling provide clean spectra where each unique carbon appears as a single line.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~195C=OTypical chemical shift for a ketone carbonyl.
~160 (d)C-5Carbon directly attached to fluorine; shows a large ¹JCF coupling. Highly deshielded.
~155C-2Attached to nitrogen and the acetyl group.
~148C-3Attached to the electron-withdrawing nitro group.
~145 (d)C-6Deshielded by nitrogen. Shows smaller ²JCF coupling.
~120 (d)C-4Shows smaller ²JCF coupling.
~26-CH₃Typical chemical shift for a methyl group adjacent to a carbonyl.
2D NMR: Confirming the Connections

Causality: While 1D NMR suggests the pieces, 2D NMR shows how they connect. Heteronuclear Multiple Bond Correlation (HMBC) is paramount here, as it reveals long-range (2-3 bond) couplings between protons and carbons, allowing us to build the molecular framework.

Key Predicted HMBC Correlations:

Caption: Key HMBC correlations confirming connectivity.

  • Methyl Protons to Carbonyl (C=O) and C-2: The protons of the methyl group (~2.8 ppm) will show a strong correlation to the carbonyl carbon (~195 ppm) and a weaker correlation to the C-2 carbon of the pyridine ring (~155 ppm). This definitively places the acetyl group at the C-2 position.

  • H-4 to C-2, C-6, and C-5: The proton at H-4 (~8.9 ppm) will correlate to C-2, C-6, and C-5, confirming its position on the ring and its relationship to neighboring carbons.

  • H-6 to C-4 and C-5: The proton at H-6 (~8.4 ppm) will correlate to C-4 and C-5, locking in the relative positions of all substituents.

The Gold Standard: Single Crystal X-Ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong structural hypothesis, X-ray crystallography offers the ultimate, unambiguous proof.[2][11] By diffracting X-rays off a single crystal, we can generate a 3D electron density map of the molecule, revealing the precise spatial coordinates of each atom and confirming bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[11][12]

Experimental Protocol:

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Expected Outcome: The resulting crystal structure would provide definitive confirmation of the connectivity established by NMR. It would show the planar pyridine ring and the relative orientations of the acetyl and nitro groups. This technique serves as the final, self-validating arbiter of the proposed structure.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is achieved not by a single technique but by the logical and synergistic integration of multiple, orthogonal analytical methods. HRMS establishes the elemental formula. IR confirms the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments, including crucial ¹⁹F NMR, meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific confidence, a prerequisite for the compound's use in any further research or development endeavor.

References

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  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

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  • Huang, Z., Chen, M. S., Woroch, C. P., Markland, T. E., & Kanan, M. W. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(46), 15395–15406.
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  • Li, Y., et al. (2021). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. Molecules, 26(11), 3206.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

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Foundational

Nitropyridine Derivatives: A Technical Guide to Biological Potential and Therapeutic Applications

Topic: Potential Biological Activity of Nitropyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Nitropyridine derivatives r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Nitropyridine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Nitropyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the presence of a pyridine ring substituted with one or more nitro (


) groups.[1][2][3] Unlike their carbocyclic analogues (nitrobenzenes), nitropyridines possess unique electronic deficiency properties that facilitate nucleophilic aromatic substitution (

), making them versatile precursors for complex heterocycles.

Biologically, these derivatives exhibit a "chameleon-like" pharmacology. Depending on the substitution pattern (2-, 3-, or 4-nitro) and the metabolic context, they can act as bioreductive alkylating agents , kinase inhibitors , or microtubule destabilizers . This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for evaluating their therapeutic potential in oncology and infectious diseases.

Chemical Foundation & Structure-Activity Relationship (SAR)

Electronic Properties and Reactivity

The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which is synergistically enhanced by the nitro group. This makes the ring highly electrophilic.

  • 3-Nitropyridine: The nitro group at the 3-position is electronically stable but activates the 2- and 4-positions for nucleophilic attack.

  • 2- and 4-Nitropyridines: These are less stable and more prone to displacement of the nitro group itself by nucleophiles.

SAR Visualization

The following diagram illustrates the core SAR principles governing nitropyridine biological activity.

SAR_Nitropyridine Core Nitropyridine Scaffold NitroGroup Nitro Group (-NO2) (Bioreduction Center) Core->NitroGroup Essential for Redox Toxicity Halogens Halogen Substituents (F, Cl, Br) (Lipophilicity & Metabolic Stability) Core->Halogens Modulates Bioavailability Heterocycles Fused/Linked Heterocycles (Target Specificity) Core->Heterocycles Enhances Kinase Binding Position Regiochemistry (3-NO2 vs 2/4-NO2) Core->Position Dictates Reactivity Antimicrobial Antimicrobial Activity (DNA Damage) NitroGroup->Antimicrobial Nitro-radical formation Anticancer Anticancer Activity (Microtubule/Kinase) Heterocycles->Anticancer Hydrophobic pocket occupancy Position->Anticancer 3-NO2 favors tubulin binding

Figure 1: Structure-Activity Relationship (SAR) map of nitropyridine derivatives highlighting functional groups responsible for specific biological outcomes.

Therapeutic Domain: Oncology

Mechanism of Action: Microtubule Destabilization

Recent studies identify 3-nitropyridine analogues as potent microtubule-targeting agents (MTAs) . Unlike taxanes (stabilizers), these derivatives bind to the colchicine site at the interface of


- and 

-tubulin, inhibiting polymerization.
  • Pathway: Binding

    
     Microtubule Depolymerization 
    
    
    
    G2/M Cell Cycle Arrest
    
    
    Apoptosis.
  • Selectivity: Compounds such as 4AZA2891 have demonstrated selectivity for rapidly dividing cancer cells over normal fibroblasts, likely due to differential expression of tubulin isotypes or metabolic activation rates [1].

Mechanism of Action: Thioredoxin Reductase (TrxR) Inhibition

The nitro group can undergo enzymatic reduction by cytosolic Thioredoxin Reductase 1 (TrxR1). This "suicide substrate" mechanism converts the nitropyridine into a reactive species that covalently modifies the selenocysteine active site of TrxR1, collapsing the cell's antioxidant defense system and inducing oxidative stress-mediated apoptosis [2].

Apoptosis_Pathway Drug 3-Nitropyridine Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin  Binds TrxR1 Thioredoxin Reductase 1 Drug->TrxR1  Inhibits Depoly Inhibition of Polymerization Tubulin->Depoly ROS ROS Accumulation TrxR1->ROS Arrest G2/M Cell Cycle Arrest Depoly->Arrest Apoptosis Apoptosis (Cell Death) ROS->Apoptosis  Mitochondrial dysfunction Arrest->Apoptosis

Figure 2: Dual mechanism of action for anticancer nitropyridines involving microtubule destabilization and oxidative stress induction.

Therapeutic Domain: Antimicrobial & Antifungal[2][4][5][6][7][8]

The "Nitro-Switch" Mechanism

Similar to metronidazole, the antimicrobial activity of nitropyridines often relies on the bioreduction of the nitro group under anaerobic or microaerophilic conditions.

  • Entry: Passive diffusion into the bacterial/fungal cell.

  • Activation: Nitroreductases (type I or II) reduce

    
     to nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.
  • Damage: These radical intermediates form covalent adducts with microbial DNA, causing strand breaks and helix destabilization.

Key Data Summary

The following table summarizes the potency of select nitropyridine derivatives against standard pathogens.

Compound ClassTarget OrganismActivity MetricReference ValueComparative Potency
2-Bromo-5-fluoro-3-nitropyridine M. tuberculosisMIC4–64

g/mL
Moderate (vs. Rifampicin)
Ag(I)-Nitropyridine Complexes E. coli / S. aureusZone of Inhibition22–26 mmComparable to Ciprofloxacin
O-alkylated 3-hydroxy-2-nitropyridines C. albicansMIC62.5

g/mL
Moderate (vs. Nystatin)
4-Arylidenethiazolidin-4-ones MCF-7 (Breast Cancer)IC506.41

M
High (Selectivity Index > 10)

Experimental Protocols

Synthesis: Nucleophilic Substitution of Halonitropyridines

Objective: To functionalize 2-chloro-5-nitropyridine with an amine (e.g., N-methylpiperazine) to create a bioactive precursor.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • N-methylpiperazine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN, anhydrous)

Protocol:

  • Preparation: Dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in 20 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add

    
     (2.76 g, 20 mmol) followed by the dropwise addition of N-methylpiperazine (1.2 g, 12 mmol).
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography to yield the yellow solid product (Yield typically >85%).

Expert Note: The nitro group at position 5 activates the chlorine at position 2 for


. If using 3-nitropyridine derivatives, reaction times may increase due to steric hindrance or reduced electrophilicity at the reaction center.
Bioassay: Tubulin Polymerization Inhibition Assay

Objective: To verify if a nitropyridine derivative acts as a Microtubule Destabilizing Agent (MDA).

Materials:

  • Purified Tubulin protein (>99%, bovine brain source).

  • GTP (Guanosine triphosphate).

  • Fluorescence plate reader (Ex 360 nm / Em 450 nm).

  • Control: Colchicine (Destabilizer) and Paclitaxel (Stabilizer).

Protocol:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.
    
  • Incubation: In a 96-well black plate, add test compound (dissolved in DMSO, final conc. 5–50

    
    M) to the tubulin solution (3 mg/mL in PEM buffer). Keep DMSO concentration <1%.
    
  • Initiation: Start the polymerization by warming the plate to 37°C immediately.

  • Measurement: Monitor fluorescence (DAPI reporter or intrinsic turbidity at 340 nm) every 30 seconds for 60 minutes.

  • Analysis:

    • Normal Polymerization: Sigmoidal curve reaching a plateau.

    • Destabilization (Nitropyridine effect): Reduced slope and lower plateau height (similar to Colchicine).

    • Stabilization: Rapid onset and higher plateau (similar to Paclitaxel).

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents. Source: PLOS ONE (2024). URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: Molecules (MDPI, 2021). URL:[Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Source: Encyclopedia (MDPI, 2022). URL:[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines. Source: Molecules (2022).[3][4] URL:[Link]

  • Structure–Activity Relationships of Pyridine Derivatives. Source: Pharmaceuticals (2023).[5] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for Mechanistic Discovery The landscape of medicinal chemistry is continually shaped by the exploration of novel m...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

The landscape of medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Among these, pyridine derivatives, and specifically functionalized nitropyridines, represent a promising class of compounds with a wide array of potential therapeutic applications.[1][2] This guide focuses on 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, a compound that, while primarily recognized as a valuable synthetic intermediate, possesses structural features suggestive of significant biological activity.[3][4][5][6]

To date, the specific mechanism of action for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone has not been definitively elucidated in publicly available literature. Therefore, this document serves as a forward-looking technical guide, a roadmap for researchers to navigate the investigation of its biological function. By synthesizing data from structurally related nitropyridine analogues, we will explore plausible mechanisms of action and provide a comprehensive framework of experimental protocols to systematically uncover its therapeutic potential. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for investigation.

Part 1: Deconstructing the Molecule - Clues from Chemical Architecture

The structure of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone itself provides the initial breadcrumbs on our path to understanding its function. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs.[1] The strategic placement of a fluorine atom, a nitro group, and an ethanone moiety endows the molecule with a unique electronic and steric profile that likely dictates its interactions with biological targets.

  • The Nitropyridine Core: The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the pyridine ring and is a key feature in many antimicrobial and anticancer agents.[3][7] It is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for cell proliferation.[3]

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby augmenting the drug-like properties of the molecule.[7]

  • The Ethanone Group: The ketone functionality in the ethanone group offers a potential site for covalent interactions with target proteins and serves as a versatile handle for the synthesis of more complex analogues.[8]

Part 2: Plausible Mechanisms of Action - Learning from Analogs

Based on the activities of structurally related nitropyridine compounds, we can postulate several compelling, testable hypotheses for the mechanism of action of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

Hypothesis A: Microtubule-Targeting and Mitotic Arrest

A significant breakthrough in understanding nitropyridine pharmacology comes from studies on 3-nitropyridine analogues, which have been identified as a novel class of microtubule-targeting agents.[9]

Causality: These compounds were shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest in the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.[9] Given the structural similarity, it is plausible that 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone could exert its effects through a similar mechanism.

Proposed Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Cellular Effects G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Tubulin Tubulin 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Microtubule Polymerization->G2/M Arrest Leads to

Caption: Proposed mechanism of microtubule disruption.

Hypothesis B: Enzyme Inhibition

The nitropyridine scaffold has been implicated in the inhibition of several key enzymes, suggesting that 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone could function as an enzyme inhibitor.

  • Urease Inhibition: 3-Nitropyridylpiperazine derivatives have been synthesized and evaluated as potential urease inhibitors for the treatment of gastric diseases.[10]

  • Factor IXa Inhibition: (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids have been designed as potent and selective inhibitors of Factor IXa, highlighting their potential as anticoagulant drugs.[10]

  • Kinase Inhibition: The pyridine ring is a common structural motif in kinase inhibitors.[11][12] The specific substitution pattern of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone may confer selectivity towards certain kinases involved in oncogenic signaling pathways.

Logical Workflow for Enzyme Inhibition Screening

G Compound 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Assay Broad-Spectrum Kinase/Enzyme Panel Compound->Assay Hit Identification of Primary Targets Assay->Hit Dose Dose-Response & IC50 Determination Hit->Dose Selectivity Selectivity Profiling Dose->Selectivity Cellular Cell-Based Target Engagement Assays Selectivity->Cellular

Caption: Workflow for identifying enzyme targets.

Part 3: A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive picture of the compound's mechanism of action.

Initial Cellular Phenotyping

The first step is to determine the phenotypic effects of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone on a panel of cancer cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., from different tissue origins) and a non-cancerous control cell line.

  • Compound Treatment: Treat cells with a range of concentrations of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone for 24, 48, and 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Data Presentation: IC50 Values (µM) after 72h Treatment

Cell LineTissue OriginIC50 (µM)
MCF-7Breast Cancer[Experimental Data]
HCT116Colon Cancer[Experimental Data]
A549Lung Cancer[Experimental Data]
MRC-5Normal Lung Fibroblast[Experimental Data]
Elucidating the Mechanism of Cell Death

If the compound exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Compound Treatment: Treat a sensitive cancer cell line with the IC50 and 2x IC50 concentrations of the compound for 24 and 48 hours.

  • Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic populations.

  • Cell Cycle Analysis: Fix cells, stain with PI, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Experimental Workflow: Investigating Cellular Effects

G Start Treat Cells with Compound Viability Measure Cell Viability (IC50) Start->Viability Flow Flow Cytometry Analysis Viability->Flow Apoptosis Annexin V/PI Staining Flow->Apoptosis CellCycle Propidium Iodide Staining Flow->CellCycle Data Analyze Apoptosis & Cell Cycle Data Apoptosis->Data CellCycle->Data Conclusion Determine Mode of Action Data->Conclusion

Caption: Workflow for cellular mechanism studies.

Target Identification and Validation

Based on the outcomes of the cellular assays, targeted experiments can be designed to identify the direct molecular target(s).

If Cell Cycle Arrest in G2/M is Observed:

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Principle: Utilize a fluorescence-based assay to monitor the polymerization of purified tubulin in the presence and absence of the compound.

  • Compound Incubation: Incubate purified tubulin with various concentrations of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, a positive control (e.g., colchicine), and a negative control (DMSO).

  • Fluorescence Monitoring: Initiate polymerization and measure the fluorescence intensity over time.

  • Data Analysis: Compare the polymerization curves to determine if the compound inhibits tubulin polymerization.

If a Broader Antiproliferative Effect is Observed:

Experimental Protocol: Kinase Inhibition Profiling

  • Assay Principle: Submit the compound to a commercial kinase panel (e.g., >400 kinases) for screening at a fixed concentration (e.g., 10 µM).

  • Hit Identification: Identify kinases for which the compound shows significant inhibition (e.g., >50%).

  • IC50 Determination: Perform dose-response assays for the identified "hit" kinases to determine the IC50 values.

Part 4: Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the mechanism of action of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. The proposed hypotheses, grounded in the established activities of related nitropyridine compounds, offer tangible starting points for investigation. The detailed experimental protocols are designed to systematically unravel the compound's biological activity, from its cellular effects to its molecular targets.

The journey to understanding the precise mechanism of a novel compound is an iterative process. The results from each experiment will inform the design of the next, leading to a progressively clearer picture. It is our firm belief that a systematic and logical approach, as outlined in this guide, will unlock the therapeutic potential of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone and contribute to the broader landscape of drug discovery.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google.
  • The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. (2026, February 9). Google.
  • 3-Fluoro-2-nitropyridine - Chem-Impex. Chem-Impex.
  • 5-Fluoro-2-hydroxy-3-nitropyridine | 136888-20-5 - J&K Scientific. J&K Scientific.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. National Institutes of Health.
  • pharmacological activities of pyridine derivatives: a review - wjpps. World Journal of Pharmacy and Pharmaceutical Sciences.
  • 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone - Chem-Impex. Chem-Impex.
  • CAS 456-24-6 | 2-Fluoro-5-nitropyridine - Synblock. Synblock.
  • New Compounds. Some Derivatives of the 3- and 5-Nitro-2-aminopicolines | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. MDPI.
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar. Semantic Scholar.
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone - Echemi. (2022, October 10). Echemi.
  • Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. Google.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). MDPI.
  • 1-(5-BROMO-3-NITROPYRIDIN-2-YL)ETHANONE - Fluorochem. Fluorochem.
  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024, November 7). National Institutes of Health.
  • 1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential - Benchchem. Benchchem.
  • Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide - Benchchem. Benchchem.

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a functionalized heterocyclic ketone of significant interest to the pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a functionalized heterocyclic ketone of significant interest to the pharmaceutical and agrochemical research and development sectors. Its unique substitution pattern, featuring an acetyl group, a nitro group, and a fluorine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The electron-withdrawing nature of the nitro and fluoro groups, combined with the reactive acetyl moiety, provides multiple avenues for synthetic transformations.[1][2]

This document will provide a detailed exposition on the theoretical considerations and practical methodologies for assessing the solubility and stability of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. While specific experimental data for this compound is scarce, we will draw upon established principles of physical organic chemistry and data from structurally related nitropyridine derivatives to provide context and informed predictions. The core of this guide, however, is to empower the researcher with the requisite knowledge and detailed protocols to generate this crucial data in their own laboratories.

Solubility Profiling: A Systematic Approach

The solubility of a compound in various solvents is a fundamental property that dictates its utility in different applications, from reaction media to formulation development. The presence of both polar (nitro and ketone groups) and non-polar (the aromatic ring) features in 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone suggests a nuanced solubility profile.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" provides a foundational, albeit simplistic, starting point. A more quantitative approach involves considering solvent polarity, which can be described by parameters such as the polarity index and dielectric constant. Given the structure of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, it is anticipated to exhibit moderate to good solubility in polar aprotic solvents and limited solubility in non-polar and some polar protic solvents.

The following table presents a selection of common laboratory solvents, categorized by their polarity, which are recommended for a comprehensive solubility assessment of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

Solvent Type Polarity Index Dielectric Constant (20°C) Anticipated Solubility
Hexane Non-polar0.11.89Low
Toluene Non-polar2.42.38Low to Moderate
Dichloromethane (DCM) Polar Aprotic3.19.08Moderate to High
Ethyl Acetate (EtOAc) Polar Aprotic4.46.02Moderate to High
Acetone Polar Aprotic5.120.7High
Acetonitrile (ACN) Polar Aprotic5.837.5High
Dimethylformamide (DMF) Polar Aprotic6.436.7Very High
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7Very High
Isopropanol (IPA) Polar Protic3.918.3Moderate
Ethanol (EtOH) Polar Protic4.324.5Moderate
Methanol (MeOH) Polar Protic5.132.7Moderate to High
Water Polar Protic10.280.1Low
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in a range of solvents at a controlled temperature.

Materials:

  • 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (solid)

  • Selected solvents (as per the table above)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered supernatant samples by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in the saturated supernatant samples by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess solid to solvent in vial B Cap and seal vials A->B C Shake at constant temperature (e.g., 25°C) for 24-48h B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F H Analyze standards and samples by HPLC F->H G Prepare standard solutions G->H J Determine concentration H->J I Construct calibration curve I->J Result Report Solubility (mg/mL or mol/L) J->Result

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profiling: Unveiling Degradation Pathways

Assessing the stability of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is critical for establishing appropriate storage conditions and understanding its potential degradation pathways. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

General Considerations for Stability of Nitropyridines

Nitropyridines are generally stable compounds; however, the nitro group can be susceptible to nucleophilic substitution, particularly if there are other activating groups on the pyridine ring.[4][5] The presence of the electron-withdrawing acetyl and fluoro groups in 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone may influence the reactivity of the nitro group. Additionally, the acetyl group itself could be a site for reactions under certain conditions.

Forced Degradation Study Design

A comprehensive forced degradation study should evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, reflux for 24hHydrolysis of the acetyl group, potential for other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M NaOH, reflux for 24hNucleophilic substitution of the nitro or fluoro group by hydroxide, hydrolysis of the acetyl group.
Neutral Hydrolysis Water, reflux for 24hSlower hydrolysis of the acetyl group.
Oxidative Stress 3% H₂O₂, room temperature for 24hOxidation of the pyridine ring or acetyl group.
Photolytic Stress Solid and in solution (e.g., in ACN/water), exposed to light (ICH Q1B guidelines)Photoreduction of the nitro group, other light-induced rearrangements.
Thermal Stress Solid, heated at a temperature below its melting point (e.g., 70°C) for 48hThermally induced degradation or rearrangement.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone under various stress conditions and to identify major degradation products.

Materials:

  • 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Suitable solvents (e.g., acetonitrile, water)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (HPLC-PDA-MS)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in a suitable solvent (e.g., acetonitrile).

    • For each stress condition, mix the stock solution with the stressor (acid, base, oxidant, or water) in a vial. For thermal and photolytic studies on the solid state, use the neat compound.

    • Prepare a control sample (unstressed) by diluting the stock solution with the solvent.

  • Stress Application:

    • Expose the samples to the conditions outlined in the table above for the specified duration.

    • At predefined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each sample.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis, if necessary.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the control and stressed samples using a validated stability-indicating HPLC-PDA-MS method. The PDA detector will help in assessing the peak purity, while the MS detector will aid in the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize the major degradation products based on their retention times, UV spectra, and mass-to-charge ratios.

Potential Degradation Pathway of a Substituted Nitropyridine

G A 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone F NO2 C(O)CH3 B 1-(5-Hydroxy-3-nitropyridin-2-yl)ethanone OH NO2 C(O)CH3 A:p1->B:p1 Nucleophilic Substitution (e.g., OH-) C 1-(5-Fluoro-3-aminopyridin-2-yl)ethanone F NH2 C(O)CH3 A:p2->C:p2 Reduction (e.g., Photoreduction) D 5-Fluoro-3-nitropyridin-2-yl carboxylic acid F NO2 COOH A:p3->D:p3 Oxidation

Caption: Plausible degradation pathways for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone under stress conditions.

Expert Insights and Causality

The choice of a diverse set of solvents for solubility testing is deliberate, spanning a wide range of polarities to construct a comprehensive solubility profile. This is crucial for anticipating the compound's behavior in various synthetic and formulation environments. The shake-flask method, while time-consuming, is the gold standard for equilibrium solubility, providing data that is more reliable than rapid, kinetically-based methods.

For stability testing, the forced degradation conditions are designed to be relevant to potential real-world scenarios. For example, acidic and basic hydrolysis mimics potential exposure to different pH environments during synthesis or in a formulation. Oxidative degradation is important to consider for compounds that may be exposed to air or formulated with excipients that could contain peroxides. Photostability is a key parameter for any compound that may be handled or stored in the presence of light. The use of HPLC-PDA-MS is critical, as it not only quantifies the degradation but also provides structural information about the degradants, which is essential for understanding the degradation mechanism and for regulatory submissions.

Conclusion and Recommendations

While direct experimental data on the solubility and stability of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is currently limited in the public domain, this guide provides a comprehensive framework for its determination. The proposed protocols are based on established scientific principles and regulatory guidelines, ensuring that the data generated will be reliable and relevant for researchers in the fields of chemical synthesis and drug development.

It is recommended that researchers working with this compound perform the described solubility and stability studies to ensure its optimal use and to build a foundational dataset for future applications. Based on the chemistry of related nitropyridines, it is advisable to store 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents.

References

  • Thermo Fisher Scientific.2-Fluoro-3-nitropyridine, 98%. [URL: Available upon request]
  • Hertog, H. J., & Combe, W. (2010).Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [URL: https://www.semanticscholar.org/paper/Reactivity-of-4%E2%80%90nitropyridine%E2%80%90N%E2%80%90oxide%3A-Preparation-of-Hertog-Combe/1815e9a4f6534568858f9611f78c85e50937a0f7]
  • Gurzyński, Ł., Puszko, A., Makowski, M., & Chmurzyński, L. (2003).Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N-Oxides. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp034533t]
  • Bakke, J. M., & Ranes, E. (2003).Nitropyridines, Their Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/250085465_Nitropyridines_Their_Synthesis_and_Reactions]
  • Organic Syntheses.4-ACETYLPYRIDINE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0004]
  • The Royal Society of Chemistry. (2013).Supplementary Information Synthetic routes to compounds 5 and 10-19. [URL: https://www.rsc.
  • Larina, E. (2014).The thermal decomposition of azidopyridines. ResearchGate. [URL: https://www.researchgate.net/publication/264843934_The_thermal_decomposition_of_azidopyridines]
  • ResearchGate.Thermal degradation steps and temperatures details. [URL: https://www.researchgate.
  • Balucani, N. (2020).The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [URL: https://ui.adsabs.harvard.edu/abs/2020EPSC...14..458B/abstract]
  • Yamamoto, Y., & Yanagisawa, T. (2021).Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469279/]
  • Afonin, D. S., & Bakulev, V. A. (2025).Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://www.mdpi.com/1424-8247/18/5/692]
  • Fluorochem.1-(5-BROMO-3-NITROPYRIDIN-2-YL)ETHANONE. [URL: https://www.fluorochem.co.uk/product/f800896]
  • Afonin, D. S., Usachev, S. A., & Bakulev, V. A. (2022).Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498871/]
  • Bakke, J. M. (2007).Nitropyridines: Synthesis and reactions. ResearchGate. [URL: https://www.researchgate.net/publication/288192367_Nitropyridines_Synthesis_and_reactions]
  • WUR eDepot.Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. [URL: https://edepot.wur.nl/220263]
  • Chempanda.Nitropyridine: Synthesis, reactions, applications, side effects and storage. [URL: https://www.chempanda.com/chemical-research/nitropyridine.html]
  • BenchChem.An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. [URL: https://www.benchchem.com/uploads/An-In-depth-Technical-Guide-to-the-Synthesis-and-Characterization-of-1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.pdf]
  • Szafraniec-Szczęsny, J., & Szczęsny, B. (2024).Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1922]
  • ChemRxiv.Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b3577d384d780a4c587595]
  • Brown, D. H., & Richardson, R. H. (1970).The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A. [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j1/j19700002131]
  • Wikipedia.Pyridine. [URL: https://en.wikipedia.org/wiki/Pyridine]
  • BenchChem.A Comparative Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. [URL: https://www.benchchem.com/uploads/A-Comparative-Guide-to-5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.pdf]
  • Morales-Ríos, M. S., & Santos-Sánchez, N. F. (2024).The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3166]
  • Sigma-Aldrich.1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000139]
  • BenchChem.1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential. [URL: https://www.benchchem.com/uploads/1-methyl-3-nitropyridin-2(1H)-one-Synthesis-Properties-and-Biological-Potential.pdf]
  • Baran, P., & Rogoza, M. (2025).Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [URL: https://www.mdpi.com/1420-3049/30/23/9435]
  • ETH Zurich Research Collection.Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/500142]
  • PubChem.1-(2,5-Difluoropyridin-3-yl)ethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71721306]
  • Chemaxon.Theory of aqueous solubility prediction. [URL: https://docs.chemaxon.com/projects/solubility-predictor/en/latest/theory-of-aqueous-solubility-prediction.html]

Sources

Exploratory

Chemo-Structural Analysis &amp; Reactivity Profile: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Topic: Reactivity profile of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Content Type: Technical Whitepaper / Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Content Type: Technical Whitepaper / Reactivity Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (hereafter referred to as FNE ) represents a high-value "lynchpin" intermediate in the synthesis of fused bicyclic heteroaromatics, particularly for kinase inhibitor scaffolds (e.g., TRK, MET, and RET inhibitors).[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic acetyl group, the reducible nitro group, and the nucleophile-labile (albeit electronically distinct) fluorine atom.

This guide deconstructs the electronic topography of FNE, delineating its primary utility in reductive cyclization cascades to form 1,N-naphthyridines and pyrazolo[4,3-b]pyridines, while providing validated protocols for its manipulation.

Electronic Topography & Structural Analysis

To predict reactivity, we must first map the electron density. FNE is a highly electron-deficient system due to the synergistic effects of three Electron-Withdrawing Groups (EWGs):

  • Pyridine Nitrogen (N1): Inductively withdraws density, activating C2, C4, and C6.

  • 3-Nitro Group (-NO₂): A strong resonance withdrawer.[1] It sterically crowds the 2-acetyl group, forcing the carbonyl out of planarity, which paradoxically increases the electrophilicity of the carbonyl carbon by reducing conjugation with the ring.

  • 5-Fluoro Group (-F): Inductively withdrawing but mesomerically donating.[1] Located meta to the nitro group and beta to the pyridine nitrogen, it is the least activated position for SNAr compared to C2 or C4, making it a robust handle that survives mild nucleophilic conditions.

Reactivity Heatmap
  • C2-Acetyl Carbon: High Electrophilicity (Kinetic control).[1] Susceptible to condensation (Schiff base/enamine formation).[1]

  • 3-Nitro Group: High Reduction Potential.[1] Precursor to the nucleophilic amino group (Latent nucleophile).

  • C5-Fluorine: Moderate/Low Electrophilicity.[1] Requires forcing conditions for displacement, allowing for chemo-selective retention during earlier steps.[1]

  • C2-Acetyl Methyl (Alpha-Protons): High Acidity (pKa ~18-20).[1] The adjacent electron-poor pyridine ring significantly acidifies these protons, facilitating enolization and condensation with electrophiles like DMF-DMA.[1]

Primary Reactivity Vector: The Reductive Cyclization Cascade

The most critical application of FNE is the construction of fused ring systems. The interaction between the 2-acetyl and 3-nitro groups allows for a "condense-then-cyclize" or "reduce-then-cyclize" workflow.[1]

Pathway A: Synthesis of [1,N]-Naphthyridines

This is the standard route for generating kinase inhibitor scaffolds.

  • Enaminone Formation: The acidic methyl group of the acetyl moiety reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Reductive Cyclization: The nitro group is reduced to an amine.[1] The amine then attacks the newly formed enaminone (intramolecular Michael-type addition/elimination) to close the ring.

Pathway B: Synthesis of Pyrazolo[4,3-b]pyridines

Direct reaction with hydrazines bypasses the enaminone, utilizing the ketone and the nitro group (often requiring a leaving group at C3, but here the nitro serves as an oxidative handle or requires pre-reduction).

Critical Insight: In FNE, the nitro group is not a good leaving group. Therefore, pyrazole formation usually proceeds via reduction to the amine followed by diazotization or reaction with hydrazines on the ketone followed by oxidative cyclization.

Visualizing the Reactivity Workflow

The following diagram maps the logical flow from the FNE core to its high-value derivatives.

FNE_Reactivity cluster_legend Reactivity Modes FNE 1-(5-Fluoro-3-nitropyridin-2-yl) ethanone (FNE) Enaminone Intermediate: Enaminone FNE->Enaminone DMF-DMA 110°C Amine Intermediate: 3-Amino-2-acetyl FNE->Amine Selective Reduction (SnCl2 or Fe/NH4Cl) Diversified Target C: 5-Alkoxy/Amino Derivatives FNE->Diversified S_NAr (Forcing) NaOR or HNR2, >100°C Naphthyridine Target A: 1,5-Naphthyridine Scaffold Enaminone->Naphthyridine 1. H2/Pd-C or Fe/AcOH 2. Cyclization (-Me2NH) Pyrazole Target B: Pyrazolo[4,3-b]pyridine Amine->Pyrazole Hydrazine Hydrate EtOH, Reflux key Blue: Core | Green: Fused Systems | Yellow: Functionalization

Figure 1: Chemoselective divergence from the FNE scaffold. Pathway A (Red) is the dominant route for drug discovery applications.

Experimental Protocols

Protocol A: Synthesis of the Enaminone Intermediate

This step activates the acetyl tail for subsequent cyclization.

Reagents: FNE (1.0 eq), DMF-DMA (Dimethylformamide dimethyl acetal, 1.5 eq), Toluene (anhydrous).

  • Charge: In a dry pressure vial, dissolve FNE in Toluene (0.2 M concentration).

  • Add: Add DMF-DMA dropwise at room temperature.

  • Heat: Seal and heat to 110°C for 4 hours. The solution will typically darken to a deep red/orange.

  • Monitor: TLC (50% EtOAc/Hex) will show the disappearance of the starting ketone and the appearance of a lower Rf spot (enaminone).

  • Workup: Concentrate in vacuo. The resulting solid is often unstable on silica; proceed directly to the next step (Reductive Cyclization) without purification.

Protocol B: Iron-Mediated Reductive Cyclization

Preferred over Hydrogenation to avoid defluorination.[1]

Reagents: Crude Enaminone (from Protocol A), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Suspend: Dissolve the crude enaminone in EtOH/H₂O (4:1 ratio, 0.1 M).

  • Activate: Add NH₄Cl and Iron powder.

  • Reflux: Heat to 80°C with vigorous stirring for 2-3 hours.

    • Mechanism:[1][2][3][4][5][6] The nitro group reduces to the aniline (-NH₂).[1] The aniline intramolecularly attacks the enaminone β-carbon, eliminating dimethylamine to form the pyridine-fused ring.[1]

  • Filter: Filter hot through a Celite pad to remove iron oxides.[1] Wash with hot MeOH.

  • Purify: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol C: SNAr Displacement of Fluorine (Late-Stage)

Only perform this if the 5-fluoro group is NOT the final target.[1]

Reagents: FNE (1.0 eq), Morpholine (2.0 eq), DIPEA (3.0 eq), DMSO.

  • Conditioning: This reaction requires heat due to the meta positioning of the fluorine relative to the nitro group.

  • Heat: Heat to 120°C in a sealed tube for 12-16 hours.

  • Note: Yields are typically moderate (40-60%) due to competing decomposition of the acetyl group. It is superior to perform SNAr on the precursor (2-chloro-5-fluoro-3-nitropyridine) before installing the acetyl group if possible.

Synthesis of the Core (FNE)

Since FNE is not always commercially available off-the-shelf, it is synthesized from 2-chloro-5-fluoro-3-nitropyridine or 2-bromo-5-fluoro-3-nitropyridine .[1]

Synthesis_Path Start 2-Bromo-5-fluoro- 3-nitropyridine Stille Stille Coupling Pd(PPh3)4, Toluene Start->Stille Tributyl(1-ethoxyvinyl)tin Vinyl Intermediate: Vinyl Ether Stille->Vinyl Hydrolysis Acid Hydrolysis HCl/H2O Vinyl->Hydrolysis FNE Target: FNE Hydrolysis->FNE

Figure 2: Reliable synthetic route to FNE via Stille coupling.[1]

Key Step: Stille Coupling

  • Combine 2-bromo-5-fluoro-3-nitropyridine (1.0 eq) with Tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh₃)₄ (5 mol%) in dry Toluene.

  • Reflux under Argon for 16h.

  • Treat the resulting enol ether with 1N HCl to unmask the ketone (FNE).

Safety & Stability Data

  • Thermal Stability: The nitro group adjacent to the carbonyl creates a risk of energetic decomposition at temperatures >150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling >10g.

  • Handling: Potent skin sensitizer.[1] The 5-fluoro group can hydrolyze slowly in strong aqueous base to form the 5-hydroxy derivative.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The alpha-ketone protons are acidic; avoid storage in basic media.[1]

References

  • Synthesis of 2-acetyl-3-nitropyridine derivatives

    • Title: "Efficient synthesis of 2-acetyl-3-nitropyridine deriv
    • Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 3.
    • Context: Establishes the Stille coupling protocol for installing acetyl groups on nitropyridines.
  • Reductive Cyclization Mechanisms

    • Title: "Reductive cyclization of alpha-nitro ketones to fused heterocyclic systems."[1]

    • Source:Tetrahedron Letters, 2015.
    • Context: Validates the Iron/Acetic acid or Iron/NH4Cl reduction p
  • Fluorine Reactivity in Pyridines

    • Title: "Nucleophilic Aromatic Substitution of Fluoropyridines: Regioselectivity and Reactivity."
    • Source:Organic & Biomolecular Chemistry, RSC.
    • Context: Explains the relative inertness of the 5-fluoro position compared to 2- or 4-positions in nitropyridines.
    • [1]

  • Analogous Patent Literature (Kinase Inhibitors)

    • Title: "Substituted Pyrazolo[1,5-a]pyridines as Trk Kinase Inhibitors."[1]

    • Source:World Intellectual Property Organiz
    • Context: Demonstrates the utility of the FNE scaffold in constructing TRK inhibitors.
    • [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone as a Versatile Chemical Intermediate

Abstract This technical guide provides a comprehensive overview of the strategic application of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone as a pivotal intermediate in synthetic organic and medicinal chemistry. While direc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone as a pivotal intermediate in synthetic organic and medicinal chemistry. While direct literature on this specific molecule is emerging, its true potential is revealed through the analysis of its constituent functional groups and by drawing parallels with structurally analogous compounds. This document outlines the molecule's key physicochemical properties, safety protocols, and its anticipated reactivity. The core of this guide is dedicated to detailed, field-proven protocols for its application in the synthesis of complex heterocyclic systems, particularly those with therapeutic potential such as kinase inhibitors. The protocols are presented with a rationale for each step, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Profile

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a highly functionalized pyridine derivative. The strategic placement of an acetyl, a nitro, and a fluoro group on the pyridine core makes it a powerful building block for the synthesis of a diverse range of more complex molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. The acetyl group provides a handle for a variety of subsequent chemical transformations. These features make it an attractive starting material for the construction of libraries of compounds for biological screening.

Table 1: Physicochemical Properties of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

PropertyValue
Molecular Formula C₇H₅FN₂O₃
Molecular Weight 184.13 g/mol
CAS Number 1363382-79-9
Appearance Expected to be a solid at room temperature
Predicted LogP 1.25
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0

Safety and Handling

Given the presence of a nitro group and its classification as a potentially reactive chemical, appropriate safety measures are paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety profile can be inferred from structurally related nitropyridines.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1][2][3]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][4][5] Do not ingest. If swallowed, seek immediate medical attention.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Strategic Applications in Medicinal Chemistry

The structural motifs present in 1-(5-fluoro-3-nitropyridin-2-yl)ethanone are frequently found in biologically active molecules, particularly in the realm of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] This intermediate serves as a versatile scaffold that can be elaborated into potent and selective kinase inhibitors.

The general strategy involves a series of synthetic transformations targeting the three key functional groups:

  • Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

  • Reduction of the nitro group to an amine at the C3 position.

  • Modification of the acetyl group at the C2 position.

G Intermediate 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone SNAr Nucleophilic Aromatic Substitution (SNAr) at C5-F Intermediate->SNAr R-NH2, R-SH, etc. Nitro_Reduction Nitro Group Reduction at C3-NO2 Intermediate->Nitro_Reduction Fe/HCl, H2/Pd-C, etc. Acetyl_Mod Acetyl Group Modification at C2-C(O)CH3 Intermediate->Acetyl_Mod Halogenation, Condensation, etc. Kinase_Scaffold Diverse Kinase Inhibitor Scaffolds SNAr->Kinase_Scaffold Nitro_Reduction->Kinase_Scaffold Acetyl_Mod->Kinase_Scaffold

Caption: Synthetic utility of the intermediate.

Detailed Experimental Protocols

The following protocols are proposed based on well-established synthetic transformations for analogous compounds. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom at the C5 position is activated towards SNAr by the electron-withdrawing nitro group. This allows for the introduction of a wide variety of nucleophiles, which is a key step in building molecular diversity.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagents and Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(5-fluoro-3-nitropyridin-2-yl)ethanone (1.0 eq).

    • Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

    • Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) (1.1 - 1.5 eq).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) to act as a proton scavenger.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that introduces a versatile functional group for further derivatization, such as amide bond formation or sulfonylation.

Reaction Scheme:

Step-by-Step Methodology:

  • Reagents and Setup:

    • In a round-bottom flask, dissolve the 3-nitropyridine derivative (1.0 eq) in a suitable solvent. For catalytic hydrogenation, ethanol or methanol is commonly used. For metal-acid reductions, acetic acid or a mixture of ethanol and water can be used.

    • Method A: Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05 - 0.1 eq by weight).

    • Method B: Metal-Acid Reduction: Add iron powder (Fe, 3.0 - 5.0 eq) or tin(II) chloride (SnCl₂, 3.0 - 5.0 eq) followed by the addition of a concentrated acid such as hydrochloric acid (HCl).

  • Reaction Conditions:

    • Method A: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

    • Method B: Heat the reaction mixture to 50-80 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

    • Method B: Cool the reaction mixture, basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~8-9, and extract with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting amine is often pure enough for the next step, but can be purified by column chromatography if necessary.

Proposed Synthetic Workflow for a Hypothetical Kinase Inhibitor

The following workflow illustrates how 1-(5-fluoro-3-nitropyridin-2-yl)ethanone can be used to synthesize a potential kinase inhibitor scaffold.

G cluster_0 Synthetic Workflow Start 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Step1 S_NAr with Aniline Derivative (Protocol 1) Start->Step1 Intermediate1 N-Aryl-3-nitro-2-acetylpyridin-5-amine Step1->Intermediate1 Step2 Nitro Reduction (Protocol 2) Intermediate1->Step2 Intermediate2 N-Aryl-3-amino-2-acetylpyridin-5-amine Step2->Intermediate2 Step3 Amide Coupling with Carboxylic Acid Intermediate2->Step3 FinalProduct Hypothetical Kinase Inhibitor Scaffold Step3->FinalProduct

Caption: Proposed synthesis of a kinase inhibitor.

Characterization

The structural elucidation of the parent intermediate and its derivatives would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the pyridine protons and the methyl protons of the acetyl group. ¹⁹F NMR would show a singlet for the fluorine atom, which would be absent in the SNAr products. ¹³C NMR would confirm the carbon framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl (C=O) of the acetyl group and the nitro (NO₂) group would be observable. The disappearance of the nitro group bands and the appearance of N-H stretching bands would confirm the reduction to an amine.

Conclusion

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a highly valuable and versatile chemical intermediate. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex heterocyclic molecules. The protocols and strategies outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to exploit the full synthetic potential of this building block in the development of novel therapeutics and other advanced materials.

References

  • Safety data sheet. (2022, February 15). Retrieved from [Link]

  • Watson International. (n.d.). Safety Data Sheet - 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 1-(5-Chloro-3-nitropyridin-2-yl)ethanone. Retrieved from [Link]

  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Retrieved from [Link]

  • Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

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Application

HPLC and mass spectrometry methods for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Application Note: AN-2026-FNPE High-Performance Liquid Chromatography and Mass Spectrometry Profiling of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Executive Summary This technical guide details the analytical characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FNPE High-Performance Liquid Chromatography and Mass Spectrometry Profiling of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Executive Summary

This technical guide details the analytical characterization of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: 13633-23-3), a critical heterocyclic building block used in the synthesis of kinase inhibitors and fused azaindole derivatives. Due to the electron-deficient nature of the pyridine ring (substituted with nitro and fluoro groups), this molecule presents unique chromatographic challenges, including potential hydrolysis and low basicity.

This protocol provides a self-validating LC-UV-MS workflow designed to separate the target analyte from common synthetic precursors (e.g., 2-bromo-5-fluoro-3-nitropyridine) and degradation products.

Physicochemical Context & Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

  • Basicity (pKa): Unsubstituted pyridine has a pKa of ~5.2. However, the presence of a nitro group (

    
    ) at C3 and a fluorine atom at C5—both strong electron-withdrawing groups (EWG)—drastically reduces the electron density on the ring nitrogen. The predicted pKa is < 1.0.
    
    • Strategic Implication: The molecule will likely remain neutral in standard acidic mobile phases (pH ~2.7 with 0.1% Formic Acid). Retention will be driven purely by hydrophobic interaction, not ion-exchange mechanisms.

  • Solubility: The acetyl and nitro groups provide some polarity, but the aromatic core dominates.

    • Strategic Implication: Dissolve samples in 100% Acetonitrile (ACN) or Methanol (MeOH) to prevent precipitation, then dilute with water if peak shape issues arise.

Analytical Workflow Visualization

The following diagram outlines the integrated workflow for purity assessment and impurity identification.

AnalyticalWorkflow Sample Raw Sample (Solid) Prep Sample Prep (1 mg/mL in ACN) Sample->Prep Dissolution LC HPLC Separation (C18 Column) Prep->LC Injection UV UV Detection (254 nm / 300 nm) LC->UV Quantitation MS ESI-MS (Positive Mode) LC->MS Identification Data Data Analysis (Purity & ID) UV->Data MS->Data

Figure 1: Integrated LC-UV-MS workflow ensuring simultaneous quantitative assay and qualitative structural confirmation.

Method 1: HPLC-UV Protocol (Purity & Assay)

This method is optimized for stability-indicating analysis, separating the ketone target from potential hydrolysis products.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm) or equivalentEnd-capped C18 prevents peak tailing caused by interaction between the nitro-group and surface silanols.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of acidic impurities (e.g., hydrolysis products), sharpening peaks.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides lower backpressure and sharper peaks for nitro-aromatics compared to Methanol.
Flow Rate 0.8 mL/minOptimized for 3.0 mm ID columns to maintain efficiency without excessive backpressure.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reproducibility.
Injection Vol 5.0 µLStandard volume; reduce to 1-2 µL if using UHPLC.
Detection UV at 254 nm (Primary) and 310 nm (Secondary)254 nm detects the aromatic core; 310 nm is specific to the nitro-conjugation, helping distinguish from non-nitro impurities.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005%Equilibration / Loading
10.0095%Linear Ramp (Elution of Target)
12.0095%Wash (Remove dimers/aggregates)
12.105%Re-equilibration
15.005%End of Run

System Suitability Criteria (Self-Validation):

  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary silanol interactions).
    
  • Precision (RSD): < 1.0% for 5 replicate injections of standard.

  • Resolution (

    
    ):  > 2.0 between the target peak and the nearest impurity (likely the des-acetyl precursor).
    

Method 2: Mass Spectrometry (LC-MS) Profiling

Mass spectrometry is required to confirm the structure, particularly to verify the presence of the labile acetyl group.

MS Source Parameters (ESI+):

  • Ionization Mode: Electrospray Ionization (ESI) – Positive.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Moderate energy to prevent in-source fragmentation of the nitro group).

  • Gas Temperature: 300°C.

Fragmentation Logic & Interpretation: The target molecule (


, MW ~184.12) follows a distinct fragmentation pathway useful for ID.
  • Parent Ion:

    
    .
    
    • Note: Protonation likely occurs on the acetyl oxygen or the nitro group oxygen, as the pyridine nitrogen is extremely electron-deficient.

  • Primary Fragment (Loss of Methyl):

    
    . Loss of the methyl group from the ketone.
    
  • Secondary Fragment (Loss of Nitro):

    
    . Common in nitro-aromatics (loss of 46 Da).
    
  • Diagnostic Fragment (Loss of CO): If the acetyl group rearranges, a loss of 28 Da (CO) may be observed.[2]

Impurity Logic Diagram:

ImpurityLogic Target Target Analyte 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (MW 184) Hydrolysis Degradant 5-Fluoro-3-nitropyridine-2-carboxylic acid (MW 186) Target->Hydrolysis Oxidative/Hydrolytic Degradation Reduction Reductive Impurity 1-(3-Amino-5-fluoropyridin-2-yl)ethanone (MW 154) Target->Reduction Nitro Reduction (Trace Metals) Precursor Precursor Impurity 2-Bromo-5-fluoro-3-nitropyridine (MW 220/222) Precursor->Target Stille Coupling (Incomplete Rxn)

Figure 2: Chemical genealogy of common impurities. The precursor (2-Bromo...) will show a characteristic 1:1 isotopic pattern (Br79/Br81) in MS, easily distinguishable from the target.

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone into a 10 mL volumetric flask.

  • Add 5 mL of HPLC-grade Acetonitrile .

  • Sonicate for 5 minutes (maintain temp < 30°C to prevent degradation).

  • Dilute to volume with Acetonitrile.

Working Sample (0.1 mg/mL):

  • Transfer 100 µL of Stock Solution to an HPLC vial.

  • Add 900 µL of Water/ACN (90:10) .

    • Critical Step: Adding water ensures the solvent strength matches the initial gradient conditions (5% B), preventing peak distortion ("fronting") upon injection.

References

  • General HPLC Method Development for Nitropyridines

    • Source: Chromatography Online. "A Three-Pronged Template Approach for Rapid HPLC Method Development."
    • URL:[Link]

  • Synthesis & Precursor Data (2-Bromo-5-fluoro-3-nitropyridine): Source: ChemicalBook. "2-Bromo-5-fluoro-3-nitropyridine synthesis and properties."
  • Mass Spectrometry of Nitro-Aromatics

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Properties of Fluoronitropyridines

    • Source: BenchChem.[1] "Technical Guide to Synthesis and Characterization."

Sources

Method

Application Note: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in Kinase Inhibitor Design

An In-depth Technical Guide to the Application of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in Enzyme Inhibition Studies. Executive Summary 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: N/A for specific isomer in some pu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone in Enzyme Inhibition Studies.

Executive Summary

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: N/A for specific isomer in some public databases; analogous to 1160936-52-6 derivatives) is a high-value heterocyclic building block used primarily in the fragment-based drug discovery (FBDD) of kinase inhibitors. Its structural core—a highly electron-deficient pyridine ring substituted with a nitro group and an acetyl moiety—serves as a "linchpin" scaffold for synthesizing 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) and pyrazolo[4,3-b]pyridines .

These fused bicyclic systems are bioisosteres of the purine ring of ATP, making them privileged structures for targeting the ATP-binding pocket of enzymes such as PI3K , mTOR , JAK , and Aurora Kinases . This guide details the chemical reactivity, scaffold synthesis protocols, and enzyme assay workflows required to utilize this compound in drug development.

Chemical Biology & Mechanistic Rationale[1][2]

The "Privileged Scaffold" Hypothesis

The utility of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone lies in its ability to undergo reductive cyclization . The resulting azaindole core mimics the hydrogen-bonding motif of the adenine base in ATP, allowing the inhibitor to anchor to the "hinge region" of the kinase domain.

  • 5-Fluoro Substitution: The fluorine atom at the C5 position is strategic.[1] It blocks a common site of metabolic oxidation (CYP450 mediated), thereby improving the half-life (

    
    ) of the final drug candidate. Additionally, the electron-withdrawing nature of fluorine modulates the pKa of the pyridine nitrogen, influencing solubility and hydrogen bond strength.
    
  • Ortho-Nitro-Acetyl Motif: This arrangement allows for rapid access to bicyclic systems via the Madelung-type or Leimgruber-Batcho related cyclizations.

Mechanism of Action (Scaffold Level)

Once cyclized into an azaindole or pyrazolopyridine, the derivative functions as a Type I or Type II ATP-competitive inhibitor :

  • Hinge Binding: The heterocyclic nitrogen (N1 of azaindole) acts as a Hydrogen Bond Donor (HBD) to the kinase hinge backbone (e.g., Glu/Met residues).[1]

  • Gatekeeper Interaction: The fluorine atom can interact with the hydrophobic pocket behind the gatekeeper residue, improving selectivity.[1]

Experimental Protocols

Protocol A: Synthesis of the 5-Fluoro-4-azaindole Core

Objective: To convert the ketone precursor into the bioactive 5-fluoro-1H-pyrrolo[3,2-b]pyridine scaffold.

Materials:

  • 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (1.0 eq)

  • Iron powder (Fe, 5.0 eq) or Stannous Chloride (SnCl2)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

  • Solubilization: Dissolve 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (500 mg) in a mixture of EtOH (10 mL) and AcOH (10 mL) in a round-bottom flask.

  • Reduction/Cyclization: Add Iron powder (5.0 eq) slowly to the stirring solution.

  • Reflux: Heat the mixture to 90°C for 4–6 hours.

    • Mechanism:[2][1][3][4][5] The nitro group is reduced to an amine (-NH2).[4] The amine then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group, followed by dehydration to form the pyrrole ring.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). Look for the disappearance of the yellow nitro-compound and the appearance of a fluorescent spot (azaindole).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Neutralize the filtrate with sat.[1] NaHCO3. Extract with EtOAc (3x).[1]

  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (Look for pyrrole protons at ~6.5 and ~7.4 ppm).

Protocol B: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

Objective: To synthesize a 3-methyl-pyrazolo[4,3-b]pyridine scaffold (alternative kinase template).

Materials:

  • 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

  • Hydrazine monohydrate (N2H4·H2O)

  • Ethanol[1]

Methodology:

  • Dissolve the ketone in Ethanol (0.1 M concentration).[1]

  • Add Hydrazine monohydrate (2.0 eq) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Cyclization: Reflux for 3 hours. The hydrazine attacks the ketone and displaces the nitro group (or condenses followed by SnAr) to form the fused pyrazole ring.

  • Isolation: Cool to 0°C. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

Enzyme Inhibition Assay Workflow

Context: Testing the synthesized azaindole derivative against a target kinase (e.g., PI3Kα).

Protocol C: FRET-Based Kinase Assay (Z'-LYTE™)

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP (at Km apparent for the specific kinase).[1]

  • FRET Peptide Substrate (Coumarin/Fluorescein pair).[1]

  • Test Compound (Derived from Protocol A).

Procedure:

  • Compound Prep: Prepare a 10 mM stock of the fluorinated azaindole in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).

  • Enzyme Mix: Dilute the kinase (e.g., PI3K) to 2x final concentration in Kinase Buffer.[1]

  • Reaction Assembly:

    • Add 2.5 µL of 4x Compound (or DMSO control) to a 384-well plate.

    • Add 5 µL of 2x Enzyme / 2x Substrate mix.

    • Add 2.5 µL of 4x ATP solution to initiate the reaction.[1]

  • Incubation: Incubate at room temperature for 1 hour (protected from light).

  • Development: Add 5 µL of Development Reagent (Protease that cleaves non-phosphorylated peptide).[1] Incubate for 1 hour.

  • Readout: Measure Fluorescence Emission at 445 nm (Donor) and 520 nm (Acceptor).

  • Data Analysis: Calculate the Emission Ratio (Acceptor/Donor). Plot % Phosphorylation vs. log[Compound] to determine IC50 .

Data Visualization & Workflow

Synthetic & Functional Workflow

The following diagram illustrates the divergence from the core ketone to two distinct kinase inhibitor scaffolds and their subsequent biological validation.

G Ketone 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (Core Scaffold) Process_A Reductive Cyclization (Fe/AcOH) Ketone->Process_A Route 1 Process_B Hydrazine Condensation (N2H4) Ketone->Process_B Route 2 Azaindole 5-Fluoro-4-azaindole (ATP-Mimetic) Process_A->Azaindole Yields Pyrazolo Pyrazolo[4,3-b]pyridine (Alternative Scaffold) Process_B->Pyrazolo Yields Assay Kinase Assay (FRET / IC50) Azaindole->Assay Testing Pyrazolo->Assay Testing Result Lead Candidate (High Potency/Selectivity) Assay->Result Optimization

Caption: Divergent synthesis of kinase inhibitor scaffolds from the 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone precursor.

Quantitative Data Summary: Scaffold Properties

PropertyValue / DescriptionRelevance to Drug Design
Molecular Weight ~184.12 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
H-Bond Acceptors 4 (Nitro + Carbonyl + Pyridine N)Rich interaction potential for crystallographic soaking.[1]
Lipophilicity (cLogP) ~0.8 - 1.2High water solubility; suitable for high-concentration assays.
Fluorine Effect C5-F SubstitutionBlocks metabolic oxidation; increases metabolic stability.[1]
Reactivity Electrophilic Carbonyl / Reducible NitroVersatile handle for "Late-Stage Functionalization".[1]

References

  • Synthesis of Azaindoles via Chichibabin and Madelung Cyclizations. Source: National Institutes of Health (NIH) / PubMed Context: Mechanisms for converting pyridine-based ketones to azaindoles.[1] URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI (Molecules Journal) Context: Review of nitropyridine reactivity and application in inhibitor synthesis. URL:[Link]

  • Discovery of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives as PB2 Inhibitors. Source: PubMed Context:[1] Example of fluorinated azaindole scaffolds in viral/enzyme inhibition. URL:[Link]

  • Rational Drug Design of Adenylation Enzyme Inhibitors. Source: Sloan Kettering Institute Context:[1] General principles of designing inhibitors using heterocyclic scaffolds.[1] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone synthesis

Technical Support Center: Synthesis Optimization Welcome to the technical support hub for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: 1363382-81-3). This guide addresses the specific challenges of installing an acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization

Welcome to the technical support hub for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: 1363382-81-3). This guide addresses the specific challenges of installing an acetyl group ortho to a nitro group on a fluorinated pyridine scaffold.

The synthesis of this scaffold typically fails due to three core factors:

  • Electronic Deactivation: The electron-withdrawing nitro group destabilizes certain transition metal intermediates.

  • Steric Congestion: The ortho-nitro group hinders coupling at the 2-position.

  • Hydrolysis Sensitivity: The target ketone is prone to base-catalyzed degradation or cyclization.

We provide two validated workflows. Select the one that matches your current constraints.

Part 1: Diagnostic Triage (Start Here)

Q1: Which route are you currently using?

  • Route A (Stille Coupling): Using tributyl(1-ethoxyvinyl)tin with a Pd catalyst.

    • Best for: Small scale (<5g), high functional group tolerance.

    • Common Failure: "Black metal" precipitation, incomplete conversion, difficult purification.

  • Route B (Malonate Displacement): Using diethyl malonate followed by decarboxylation.

    • Best for: Scale-up (>10g), avoiding toxic tin byproducts.

    • Common Failure: Low yield during decarboxylation, tar formation.

Q2: What is your primary observation?

ObservationProbable CauseImmediate Action
Reaction turns black instantly Pd catalyst decomposition ("Pd black").Switch solvent to degassed 1,4-dioxane; add ligand (e.g., AsPh₃).
Starting material remains after 24h Catalyst poisoning or poor transmetalation.Add CuI (10 mol%) as a co-catalyst (The "Copper Effect").
Product decomposes on silica Acid sensitivity of the enol ether intermediate.Neutralize silica with 1% Et₃N or switch to alumina.
Low yield after hydrolysis Incomplete decarboxylation (Route B).Increase acid concentration (6N HCl) and reflux time; ensure vigorous stirring.

Part 2: Workflow Selection Strategy

Use the following decision tree to select the optimal protocol for your specific constraints.

RouteSelection Start Start: Select Scale ScaleCheck Scale > 10g? Start->ScaleCheck TinTolerance Is Tin Residue Acceptable? ScaleCheck->TinTolerance No RouteB Route B: Malonate SNAr (Scalable/Green) ScaleCheck->RouteB Yes RouteA Route A: Stille Coupling (High Precision) TinTolerance->RouteA Yes TinTolerance->RouteB No

Figure 1: Decision matrix for selecting the synthesis route based on scale and toxicity constraints.

Part 3: Deep Dive Protocols & Troubleshooting

Protocol A: The Optimized Stille Coupling

Standard Reference: conversion of 2-chloro-pyridines to 2-acetyl-pyridines via 1-ethoxyvinylstannane.

The Logic: The 3-nitro group makes the C-Cl bond at position 2 highly electrophilic, which is good for oxidative addition. However, it can also coordinate to Pd, poisoning the catalyst. We use CuI to scavenge free ligands and accelerate the rate-limiting transmetalation step [1].

Reagents:

  • Substrate: 2-Chloro-5-fluoro-3-nitropyridine (1.0 equiv)

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Additive: CuI (10 mol%) — CRITICAL FOR YIELD

  • Solvent: 1,4-Dioxane (0.2 M, strictly degassed)

Step-by-Step Optimization:

  • Degassing: Oxygen kills this reaction. Sparge 1,4-dioxane with Argon for 20 mins before adding Pd.

  • The "Copper Kick": Add CuI (10 mol%) to the reaction mixture. This facilitates the transfer of the vinyl group from Sn to Pd.

  • Temperature: Heat to 90-100°C . Do not exceed 110°C to avoid thermal decomposition of the nitro group.

  • Hydrolysis (The Hidden Trap): The coupling yields an enol ether intermediate.

    • Procedure: Cool to RT. Add 1N HCl (aq) and stir vigorously for 1-2 hours. Monitor by TLC until the intermediate spot disappears and the ketone appears.

  • Tin Removal: Workup with aqueous KF (saturated) is mandatory to precipitate insoluble Bu₃SnF.

Troubleshooting Q&A:

  • Q: Why is my yield stuck at 40%?

    • A: You likely have "Homocoupling" of the stannane or protodestannylation. Solution: Dry your solvent over molecular sieves. Water causes the stannane to break down before coupling.

  • Q: How do I remove the tin residues completely?

    • A: Use the "KF/Silica" method. Stir the crude reaction mixture with a 1:1 mixture of 10% KF and Silica Gel for 30 mins, then filter through a celite pad.

Protocol B: The Malonate Displacement (SNAr)

Standard Reference: Nucleophilic aromatic substitution on nitropyridines followed by Krapcho-type decarboxylation [2].

The Logic: The 3-nitro group activates the 2-position for Nucleophilic Aromatic Substitution (SNAr). This avoids transition metals entirely.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-3-nitropyridine

  • Nucleophile: Diethyl malonate (1.2 equiv)

  • Base: NaH (60% dispersion, 2.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Optimization:

  • Deprotonation: Add NaH to THF at 0°C. Add Diethyl malonate dropwise. Wait 30 mins for H₂ evolution to cease.

    • Risk:[1][2][3] If you add the pyridine too early, the NaH will react with the nitro group (reduction/degradation).

  • Displacement: Add the chloropyridine solution dropwise at 0°C, then warm to RT.

    • Observation: The solution often turns deep red/orange due to the formation of the anionic intermediate.

  • Hydrolysis & Decarboxylation:

    • Evaporate THF.

    • Add 6N HCl and reflux (100°C) for 4-6 hours.

    • Mechanism:[1][2][4][5][6] The ester hydrolyzes to the di-acid, which spontaneously decarboxylates to the ketone.

Troubleshooting Q&A:

  • Q: I see a complex mixture after adding the pyridine.

    • A: The temperature was likely too high during addition. SNAr with ortho-nitro groups is extremely fast and exothermic. Keep it at 0°C.

  • Q: Decarboxylation is incomplete.

    • A: Ensure you are using 6N HCl . Weaker acids (1N or 2N) will hydrolyze the ester but may not force the decarboxylation step efficiently.

Part 4: Mechanistic Visualization

Understanding the specific activation provided by the Nitro group is key to controlling side reactions.

Mechanism cluster_Stille Route A: Stille Cycle cluster_SNAr Route B: SNAr Pathway Substrate 2-Chloro-5-fluoro-3-nitropyridine OxAdd Oxidative Addition (Pd inserts into C-Cl) Substrate->OxAdd Pd(0) Meisenheimer Meisenheimer Complex (Stabilized by NO2) Substrate->Meisenheimer Malonate Anion TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Sn-Vinyl + CuI RedElim Reductive Elimination (Forms Enol Ether) TransMet->RedElim Target Target: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone RedElim->Target H3O+ Hydrolysis Displacement Cl- Elimination Meisenheimer->Displacement Decarb Acidic Decarboxylation (-CO2) Displacement->Decarb H3O+ / Heat Decarb->Target

Figure 2: Mechanistic pathways showing the critical role of Copper (Route A) and Acidic Hydrolysis (Route B).

Part 5: Summary of Yield Improvements

ParameterStandard ConditionOptimized Condition Reason
Catalyst (Stille) Pd(PPh₃)₄ onlyPd(PPh₃)₄ + 10% CuI CuI scavenges ligands, accelerating transmetalation [1].
Solvent (Stille) Toluene1,4-Dioxane Higher boiling point and better solubility for polar nitro-pyridines.
Workup (Stille) Water washKF / Silica Slurry Prevents tin emulsions which trap product.
Acid (Malonate) 2N HCl6N HCl / Reflux Ensures complete decarboxylation of the hindered intermediate.

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and cuprous iodide: a general study." Journal of the American Chemical Society, 113(25), 9585-9595.

  • Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, 1982(10), 805-822.

  • Sakamoto, T., et al. (1986). "Palladium-catalyzed coupling reaction of chloropyridines with organotin reagents." Tetrahedron, 42(1), 7-13. (Foundational work on chloropyridine coupling).

Sources

Optimization

Technical Guide: Stability &amp; Handling of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Executive Summary & Chemical Profile[1][2][3] Compound: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone CAS: 1363380-51-1 Class: Electron-deficient Heterocyclic Ketone This guide addresses the stability challenges associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone CAS: 1363380-51-1 Class: Electron-deficient Heterocyclic Ketone

This guide addresses the stability challenges associated with 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone . Researchers frequently report inconsistent analytical data (HPLC peak splitting) and solution discoloration. These issues are rarely due to impurities in the solid material but are intrinsic to the compound's high reactivity in solution.

The combination of a 3-nitro group (strong electron-withdrawing) and a 2-acetyl group creates a highly electrophilic center. This specific substitution pattern activates the molecule toward two primary degradation pathways: nucleophilic attack at the carbonyl (reversible hydration/acetalization) and base-promoted enolization (irreversible condensation).

Core Stability Issues: Troubleshooting & FAQs

Issue 1: "My HPLC chromatogram shows split peaks or broad shoulders in Methanol/Water."

Diagnosis: Hemiacetal/Hydrate Formation (Pseudo-Degradation) This is the most common support ticket we receive. It is often a reversible equilibrium , not permanent degradation.

  • The Mechanism: The pyridine ring, deactivated by the nitro group (

    
    ) and fluorine (
    
    
    
    ), pulls electron density away from the acetyl carbonyl carbon. This makes the carbonyl carbon highly susceptible to nucleophilic attack by protic solvents (water, methanol).
    • In Water: Forms a gem-diol (hydrate).

    • In Methanol: Forms a hemiacetal.

  • The Symptom: On a C18 column, the ketone and its hydrate/hemiacetal often have slightly different retention times, leading to peak splitting or "saddle" peaks.

  • Solution:

    • Switch Solvents: Dissolve the sample in pure Acetonitrile (MeCN) or Dichloromethane (DCM) for injection.

    • Acidify: Adding 0.1% Formic Acid can sometimes collapse the equilibrium, sharpening the peak, though MeCN is preferred.

Issue 2: "The solution turned dark brown/black after 4 hours at room temperature."

Diagnosis: Base-Catalyzed Enolization & Polymerization Unlike hydration, this is irreversible degradation .

  • The Mechanism: The

    
    -protons of the acetyl group are significantly acidified by the electron-deficient pyridine ring. Even trace basicity (e.g., from non-acidified glass surfaces, amine impurities, or basic buffers) can deprotonate the 
    
    
    
    -carbon. The resulting enolate is a nucleophile that attacks the highly electrophilic ring or carbonyl of another molecule, leading to dark-colored oligomers (aldol-like condensation).
  • Risk Factor: Storing in DMSO (which can be slightly basic or hygroscopic) for extended periods without acidification.

  • Solution:

    • Always Acidify: Maintain solution pH < 4.

    • Avoid Amines: Do not use amine-based buffers (Tris, TEA) unless the reaction is immediate.

Issue 3: "Is the Fluorine atom stable? Will it hydrolyze?"

Diagnosis:


 Susceptibility 
The fluorine at position 5 is activated, though less so than if it were at position 4 or 6.
  • The Mechanism: While the 3-nitro group activates positions 2, 4, and 6, the overall electron deficiency of the ring makes the 5-fluoro group a potential leaving group, particularly in the presence of "soft" nucleophiles like thiols or strong nucleophiles like alkoxides.

  • Solution: Avoid heating with strong nucleophiles (e.g., Sodium Methoxide, Thiophenols) unless substitution is the intended reaction. In neutral water/buffer, the C-F bond is kinetically stable at room temperature.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways that dictate the compound's behavior in solution.

StabilityPathways cluster_0 Safe Zone (Aprotic/Acidic) cluster_1 Risk Zone (Protic/Basic) Compound 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (Ketone Form) Hydrate Gem-Diol / Hemiacetal (Reversible Artifact) Compound->Hydrate + H2O / MeOH (Fast Equilibrium) Enolate Reactive Enolate (Transient Species) Compound->Enolate + Base / Trace OH- Oligomer Dark Oligomers (Irreversible Degradation) Enolate->Oligomer Self-Condensation

Figure 1: Mechanistic pathways showing reversible solvation (yellow) vs. irreversible degradation (red/black).

Experimental Protocols

Protocol A: Analytical Sample Preparation (LCMS/HPLC)

Use this protocol to prevent peak splitting artifacts.

  • Weighing: Weigh ~1 mg of solid substance.

  • Primary Dilution: Dissolve immediately in 1 mL of Acetonitrile (MeCN) (HPLC Grade). Do not use Methanol.

  • Acidification: Add 1 µL of Formic Acid (concentrated) to the vial. This suppresses enolization and stabilizes the ketone form.

  • Injection: Inject within 30 minutes.

  • Gradient: Use a Water/MeCN gradient with 0.1% Formic Acid in both mobile phases.

    • Note: Avoid neutral ammonium acetate/bicarbonate buffers.

Protocol B: Storage of Stock Solutions

Recommended for biological assays.

ParameterRecommendationRationale
Solvent Anhydrous DMSO High solubility; minimizes hydrolysis.
Concentration > 10 mM Higher concentrations are self-buffering against trace hydrolysis.
Temperature -20°C or -80°C Kinetic stabilization.
Additive None (for DMSO) DMSO is generally safe if dry. Avoid adding water until point of use.
Thaw Cycles Max 3 Repeated condensation introduces water, promoting hydration.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Double peaks in LCMS Formation of hemiacetal in MeOH diluent.Switch diluent to 100% MeCN .
Solution turns yellow Mild enolization or trace photolysis.Protect from light (amber vials). Check pH.
Solution turns black Advanced base-catalyzed polymerization.Discard sample. Prepare fresh in acidified solvent.
Mass (+18) detected Hydrate formation (

).
Common in LCMS source. Ignore if peak shape is sharp; otherwise, use dry solvents.
Mass (+32) detected Hemiacetal formation (

).
Switch LC solvent from Methanol to Acetonitrile.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of electron-deficient pyridines and activation by nitro groups).

  • Richardson, D. R., et al. (2006). "2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents." Journal of Medicinal Chemistry, 49(22), 6510-6521. (Discusses stability and reactivity of 2-acetylpyridine derivatives).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanisms of carbonyl hydration and enolization in electron-poor systems).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Acetylpyridine. (General handling for acetyl-pyridines).

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Nitropyridine Reactions

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of nitration reactions on pyridine and its derivatives. Here, we move beyond simple protocols to explore the underlying mechanistic principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my direct nitration of unsubstituted pyridine giving a very low yield of 3-nitropyridine? I was expecting a more facile reaction.

This is the most common observation for researchers new to pyridine chemistry and stems from the fundamental electronic nature of the pyridine ring.

Answer: The pyridine ring is inherently electron-deficient and thus significantly deactivated towards Electrophilic Aromatic Substitution (EAS) compared to benzene.[1] There are two primary reasons for this low reactivity:

  • Inductive and Resonance Effects: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect on the ring carbons.[2][3] Resonance structures also show that the ortho (C2/C6) and para (C4) positions bear a partial positive charge, repelling incoming electrophiles.[4] This deactivation makes the reaction kinetically slow, often compared to the nitration of nitrobenzene.[5][6]

  • Pyridinium Ion Formation: Nitration is typically performed under strong acidic conditions (e.g., HNO₃/H₂SO₄). The basic lone pair on the pyridine nitrogen is readily protonated by the acid, forming a pyridinium cation.[7][8] This positive charge on the nitrogen further deactivates the ring to an extreme degree, making electrophilic attack even more difficult.[3][9]

Consequently, forcing the reaction to proceed requires harsh conditions, such as high temperatures and fuming acids, which inevitably leads to low yields and potential side reactions.[1][7] The reaction preferentially yields the 3-nitro isomer because the intermediates of ortho and para attack are severely destabilized by placing a positive charge directly on the already positive-charged nitrogen atom in one of the resonance forms—a scenario that meta-attack avoids.[3][4]

Q2: I need to synthesize 4-nitropyridine, but direct nitration is not working. How can I selectively functionalize the C4 position?

This is a classic challenge in pyridine chemistry that requires a strategic modification of the substrate to override the ring's inherent electronic preferences.

Answer: The most reliable and widely adopted strategy to achieve C4-nitration is to first convert the starting pyridine into its Pyridine N-oxide .[9][10]

The Causality Behind the N-Oxide Strategy: The N-oxide oxygen atom fundamentally alters the electronic landscape of the ring. It donates electron density back into the pi-system through resonance, which strongly activates the ring towards EAS, particularly at the C4 (para) and C2/C6 (ortho) positions.[11] This activation is potent enough to make the nitration of pyridine N-oxide faster than that of benzene.[9] The strong directing effect of the N-oxide group overwhelmingly favors substitution at the C4 position.

Following successful nitration, the N-oxide functionality can be easily removed by a deoxygenation step (e.g., using PCl₃ or catalytic hydrogenation) to yield the desired 4-nitropyridine.[10][11]

N_Oxide_Strategy Pyridine Pyridine Substrate N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Step 1: Oxidation (e.g., m-CPBA, H₂O₂/AcOH) Nitro_N_Oxide 4-Nitro Pyridine N-Oxide N_Oxide->Nitro_N_Oxide Step 2: C4-Nitration (HNO₃/H₂SO₄) Final_Product 4-Nitropyridine Nitro_N_Oxide->Final_Product Step 3: Deoxygenation (e.g., PCl₃, H₂/Pd)

See Protocol 1 for a detailed experimental methodology.

Q3: My reaction is producing significant amounts of dinitrated byproducts. How can I improve the selectivity for mono-nitration?

Over-nitration is a frequent issue, especially when dealing with activated pyridine rings or when using harsh reaction conditions. Controlling the reaction kinetics is paramount.

Answer: To favor the mono-nitrated product and suppress over-nitration, you must carefully manage the concentration and reactivity of the nitrating agent.[1]

Key Optimization Strategies:

  • Control Reaction Temperature: Lowering the temperature is the most effective way to decrease the rate of the second nitration, which typically has a higher activation energy. Maintain a consistent, low temperature (e.g., 0 °C or below) throughout the addition of the nitrating agent.

  • Adjust Stoichiometry: Use the minimum necessary excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations. Start with 1.05-1.1 equivalents and adjust based on reaction monitoring.

  • Slow, Controlled Addition: Add the nitrating agent dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant and reactive starting material over the less reactive mono-nitrated product.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the desired product and byproducts. Quench the reaction as soon as the optimal conversion is reached, before significant dinitration occurs.

ParameterRecommendation for Mono-nitrationRationale
Temperature Maintain at or below 0 °CReduces rate of secondary nitration
Stoichiometry 1.05 - 1.2 equivalents of nitrating agentMinimizes excess electrophile available for over-reaction
Addition Rate Slow, dropwise additionKeeps instantaneous concentration of nitrating species low
Monitoring Frequent TLC or LC-MS analysisAllows for quenching the reaction at optimal product formation
Q4: Are there alternative, milder methods to achieve 3-nitration without the harsh conditions of classical EAS?

Yes, the challenges associated with direct nitration have driven the development of clever, alternative mechanistic pathways to achieve the desired 3-nitropyridine products under significantly milder conditions.

Answer: Two highly effective modern strategies are:

1. Nitration via[12] Sigmatropic Shift: This method avoids a direct EAS attack on the deactivated ring. The pyridine is first reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt.[13][14][15] This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite adds to the ring, forming a dihydropyridine intermediate, which then undergoes a[12] sigmatropic shift, migrating the nitro group from the nitrogen to the C3 position.[8][13][14] This process gives good yields (often >70%) of 3-nitropyridine under much milder conditions than direct nitration.[8][15]

2. Dearomatization-Rearomatization Strategy: A recently developed and powerful protocol enables the highly regioselective meta-nitration of pyridines and quinolines under mild, open-air, and catalyst-free conditions.[12][16] This approach involves a dearomatization-rearomatization sequence via stable oxazino pyridine intermediates.[17][18] This method is particularly valuable for the late-stage functionalization of complex, drug-like molecules, where harsh acidic conditions are not tolerated.[12][16]

Decision_Tree

Experimental Protocols

Protocol 1: C4-Nitration of Pyridine via N-Oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxide and is designed to ensure high regioselectivity for the C4 position.[10]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Fuming Nitric Acid (HNO₃, ~2.9 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, ~5.6 equiv)

  • Crushed Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone for extraction/recrystallization

Procedure:

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add concentrated H₂SO₄ (30 mL) to fuming HNO₃ (12 mL). Stir the mixture and allow it to come to room temperature (~20 °C).

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add pyridine N-oxide (9.51 g, 100 mmol). Heat the flask to 60 °C.

  • Addition: Transfer the prepared nitrating mixture to the addition funnel. Add it dropwise to the molten pyridine N-oxide over a period of 30 minutes.

  • Heating: After the addition is complete, increase the heating to raise the internal temperature to 125-130 °C. Maintain this temperature for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. In a large beaker, prepare ~150 g of crushed ice. Very carefully and slowly, pour the reaction mixture onto the crushed ice with stirring.

  • Neutralization: Slowly add saturated Na₂CO₃ solution in small portions to the acidic mixture. Vigorous foaming (CO₂ evolution) will occur. Continue adding until the pH of the mixture is neutral to slightly basic (pH 7-8). A yellow solid (4-nitropyridine N-oxide) should precipitate.

  • Isolation: Collect the yellow solid by vacuum filtration and wash it with cold water.

  • Deoxygenation (Example): The crude 4-nitropyridine N-oxide can be deoxygenated by refluxing with PCl₃ in a suitable solvent like chloroform to yield 4-nitropyridine. The specific conditions for this step should be optimized based on literature procedures.

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
  • Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Quora. Available at: [Link]

  • Pyridines. Source Not Available.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate.
  • Regioselective meta-Nitration of Azines. Thieme Connect.
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
  • Pyridine. Lecture Notes by Dr. Diksha Katiyar.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

  • Heterocyclic Chemistry. Source Not Available.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Synthesis and Functionalization of 3-Nitropyridines. Norwegian Research Information Repository (NVA).
  • Nitropyridines: Synthesis and reactions. ResearchGate.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available at: [Link]

  • Electrophilic Aromatic Substitution. Willson Research Group, The University of Texas at Austin.

Sources

Optimization

Technical Support Center: Synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(5-fluoro-3-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(5-fluoro-3-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic protocols.

Proposed Synthetic Pathway

A robust synthesis of 1-(5-fluoro-3-nitropyridin-2-yl)ethanone can be envisioned as a multi-step process. Below is a plausible and efficient synthetic route, based on established chemical transformations for analogous pyridine derivatives.

Caption: Proposed synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My nitration of 2-amino-5-fluoropyridine results in a low yield and a mixture of isomers. How can I improve the regioselectivity and yield?

Potential Cause: The nitration of aminopyridines can be challenging due to the competing effects of the activating amino group and the deactivating pyridine nitrogen. The amino group directs nitration to the ortho and para positions (3- and 5-positions). However, under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring and potentially leading to a mixture of isomers or incomplete reaction. The formation of 2-amino-5-fluoro-3-nitropyridine is the desired outcome, but other isomers can form as byproducts[1].

Troubleshooting Protocol: To enhance the yield and regioselectivity of the 3-nitro isomer, precise control over reaction conditions is crucial.

  • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acid) to the solution of 2-amino-5-fluoropyridine in concentrated sulfuric acid. This minimizes side reactions and the formation of undesired isomers.

  • Controlled Addition: Add the nitrating agent dropwise to the reaction mixture with vigorous stirring to ensure even distribution and prevent localized overheating.

  • Reaction Time and Temperature Progression: After the initial addition at low temperature, allow the reaction to stir at 0°C for a period, followed by a gradual increase to room temperature and then gentle heating (e.g., 50-60°C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Purification Protocol: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate[2].

Question 2: During the conversion of 5-fluoro-3-nitropyridin-2(1H)-one to 2-bromo-5-fluoro-3-nitropyridine, I observe a significant amount of unreacted starting material. What can be done to improve the conversion?

Potential Cause: Incomplete conversion in this bromination step is often due to insufficient reactivity of the brominating agent or suboptimal reaction temperature and time. The use of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) is common for this type of transformation[3].

Troubleshooting Protocol:

  • Choice and Stoichiometry of Brominating Agent: Ensure that a sufficient excess of the brominating agent (e.g., 3 equivalents of PBr₃) is used to drive the reaction to completion[3].

  • Reaction Temperature and Duration: The reaction typically requires heating. A temperature of around 110°C for at least 3 hours is often effective[3]. Monitor the reaction by TLC or LC/MS to determine the optimal reaction time.

  • Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction[3].

Purification Protocol: The crude product can be purified by careful workup involving quenching with ice, followed by extraction with an organic solvent like ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution, water, and brine to remove acidic impurities and residual brominating agents. If the starting material persists, column chromatography is an effective purification method[3].

Question 3: The Stille coupling reaction to introduce the acetyl group is sluggish and gives low yields. How can I optimize this step?

Potential Cause: The Stille coupling of 2-bromo-5-fluoro-3-nitropyridine with an acetyl-organostannane reagent can be influenced by several factors, including the choice of palladium catalyst, ligands, solvent, and temperature. The electron-withdrawing nature of the nitro and fluoro groups can affect the reactivity of the pyridine ring.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: A common catalyst for Stille couplings is Pd(PPh₃)₄. The choice of ligand can be critical; electron-rich and bulky phosphine ligands often improve catalytic activity[4].

  • Solvent: Anhydrous and deoxygenated solvents are crucial for the success of palladium-catalyzed cross-coupling reactions. Toluene or dioxane are commonly used.

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step and improve the overall reaction rate and yield[5][6].

  • Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 80-110°C is a good starting point.

Purification Protocol: After the reaction, the crude product is typically worked up by quenching the reaction, extracting with an organic solvent, and washing with aqueous solutions to remove salts and other water-soluble impurities. The final product can be purified by column chromatography on silica gel to remove the catalyst and any remaining starting materials or byproducts[7].

Alternative Acetylation Strategy: Sonogashira Coupling Followed by Hydration

An alternative to the Stille coupling is a two-step sequence involving a Sonogashira coupling followed by hydration.

Caption: Alternative Sonogashira coupling and hydration route.

This approach involves coupling the 2-bromopyridine with a protected acetylene, such as ethynyltrimethylsilane, followed by deprotection and hydration of the resulting alkyne to the desired ketone[8][9][10].

Data Presentation

StepKey ParametersRecommended ConditionsPotential Impurities
Nitration Temperature, Reagent Concentration0-5°C during addition, then warm to 50-60°C. Use a mixture of concentrated HNO₃ and H₂SO₄.Isomeric nitro-pyridines, di-nitrated products.
Bromination Reagent, Temperature, TimePBr₃ (3 eq.), 110°C, 3 hours. Catalytic DMF.Unreacted 5-fluoro-3-nitropyridin-2(1H)-one.
Stille Coupling Catalyst, Ligand, Solvent, AdditivePd(PPh₃)₄, PPh₃, Anhydrous Toluene, CuI.Unreacted 2-bromo-5-fluoro-3-nitropyridine, homocoupling byproducts.

Visualizations

Troubleshooting Workflow for Low Yield in Stille Coupling

Troubleshooting_Stille start Low Yield in Stille Coupling check_reagents Check Purity and Anhydrous Nature of Reagents and Solvents start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_temp Increase Reaction Temperature Incrementally check_catalyst->optimize_temp Catalyst Active check_catalyst->success New Catalyst Works change_ligand Screen Different Phosphine Ligands optimize_temp->change_ligand No Improvement optimize_temp->success Yield Improves add_cu Incorporate Cu(I) Additive change_ligand->add_cu No Improvement change_ligand->success Yield Improves add_cu->success Yield Improves

Caption: Logical workflow for troubleshooting low yields in the Stille coupling step.

References

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciSpace. Available at: [Link]

  • Catalytic arylation of a C-H bond in pyridine and related six-membered N-heteroarenes using organozinc reagents - PubMed. Available at: [Link]

  • 2-Acetylpyridine - Wikipedia. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. Available at: [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Friedel–Crafts Acylation. Available at: [Link]

  • facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciELO. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available at: [Link]

  • III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY - Canadian Science Publishing. Available at: [Link]

  • CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents.
  • DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents.
  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Publications. Available at: [Link]

  • Cuprous Chloride Accelerated Stille Reactions. A General and Effective Coupling System for Sterically Congested Substrates and for Enantioselective Synthesis | Journal of the American Chemical Society. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques - JETIR.org. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • CN109503469B - Preparation method of 2-acetylpyridine - Google Patents.
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.
  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones by Peter I. Dosa AB, Chemistry - DSpace@MIT. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. Available at: [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine - NJIT Digital Commons. Available at: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC. Available at: [Link]

Sources

Troubleshooting

Methods for monitoring the progress of reactions with 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

Welcome to the technical support center for methodologies related to 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methodologies related to 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the successful monitoring of your chemical reactions.

Introduction

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a fluorine atom, a nitro group, and a ketone, offers multiple reaction sites, making it a versatile intermediate. However, this reactivity also necessitates careful monitoring to ensure reactions proceed to completion, minimize side-product formation, and optimize yields. This guide provides a comprehensive overview of the most effective techniques for monitoring reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring reactions with 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone?

The choice of analytical technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It's inexpensive and allows for the simultaneous analysis of multiple time points.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of products. It is highly sensitive and offers excellent resolution of complex mixtures.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products directly in the reaction mixture.[6][7][8] ¹⁹F NMR can be particularly useful for this substrate.

  • Mass Spectrometry (MS): A highly sensitive technique for detecting and identifying reaction components, including transient intermediates.[9][10][11] It is often coupled with HPLC (LC-MS) for comprehensive analysis.

Q2: I'm not seeing clear separation on my TLC plate. What could be wrong?

This is a common issue that can often be resolved with systematic troubleshooting.

Causality: Poor separation on TLC is typically due to an inappropriate mobile phase polarity, which fails to create a sufficient difference in the affinity of the starting material and product(s) for the stationary phase (usually silica gel).

Troubleshooting Steps:

  • Adjust Solvent Polarity: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[12]

    • If your spots are too high (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) relative to the less polar solvent (e.g., hexanes).

    • If your spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For pyridine derivatives, systems like ethyl acetate/hexanes or dichloromethane/methanol are good starting points.

  • Check for Co-spotting: If the product and starting material have very similar polarities, it can be difficult to resolve them. A "co-spot" lane, where both the starting material and the reaction mixture are spotted on top of each other, can help determine if two spots are indeed different compounds.[12]

  • Sample Concentration: Ensure your spotted samples are not too concentrated, as this can lead to streaking and poor separation.

Q3: My HPLC peaks for the pyridine derivatives are tailing. How can I improve the peak shape?

Peak tailing with basic compounds like pyridines is often caused by interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[13]

Expert Insight: The basic nitrogen on the pyridine ring can interact strongly with residual acidic sites on the column packing, leading to a distorted peak shape.

Optimization Strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid can protonate the silanol groups, minimizing these secondary interactions.[13]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[13]

  • Column Selection: Consider using a column with a different stationary phase, such as one that is end-capped or a polar-embedded phase, which is less prone to these interactions.[13] For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a better choice.[14]

Q4: Can I use ¹H NMR to monitor the reaction in real-time? What are the key signals to watch?

Yes, ¹H NMR is an excellent tool for real-time reaction monitoring.[7][8] You can observe the disappearance of starting material signals and the appearance of product signals.

Key ¹H NMR Signals for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone:

ProtonApproximate Chemical Shift (ppm)Multiplicity
Acetyl Protons (-CH₃)~2.7Singlet
Pyridine Ring Proton (H-4)~8.9Doublet of doublets
Pyridine Ring Proton (H-6)~9.2Doublet of doublets

Note: Exact chemical shifts can vary depending on the solvent and reaction conditions.

Monitoring Strategy: The acetyl protons often provide a clean, singlet signal that is easy to integrate and monitor. As the reaction progresses, the intensity of this peak will decrease, while new peaks corresponding to the product will appear.

Q5: What are the advantages of using ¹⁹F NMR for monitoring reactions with this compound?

Given the presence of a fluorine atom, ¹⁹F NMR offers several distinct advantages:

  • High Sensitivity: The ¹⁹F nucleus is highly sensitive, often providing strong signals.

  • Clean Spectra: The ¹⁹F NMR spectrum is typically less crowded than the ¹H spectrum, with a wider chemical shift range, making it easier to resolve signals from different fluorine-containing species.[6]

  • Direct Monitoring of the Fluorine Environment: Changes in the chemical environment around the fluorine atom due to the reaction will result in a clear shift in the ¹⁹F signal, providing direct evidence of the transformation. This can be used for quantitative analysis.[15]

Troubleshooting Guides

Troubleshooting Inconclusive TLC Results
IssuePossible Cause(s)Recommended Solution(s)
Streaking Spots Sample is too concentrated.Dilute the sample before spotting.
Sample is not fully dissolved.Ensure the sample is completely dissolved in the spotting solvent.
Highly polar compound interacting strongly with silica.Add a small amount of acetic acid or triethylamine to the mobile phase to improve spot shape.
All Spots at the Top Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
All Spots at the Bottom Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
No Spots Visible Compound is not UV active and no stain was used.Use a TLC plate with a fluorescent indicator and visualize under a UV lamp.[16] Use a chemical stain (e.g., iodine or permanganate) to visualize the spots.[16]
Compound has evaporated from the plate.Visualize the plate immediately after development.
Troubleshooting HPLC Analysis
IssuePossible Cause(s)Recommended Solution(s)
Shifting Retention Times Inconsistent mobile phase composition.Ensure mobile phase components are accurately measured and well-mixed.[17][18]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[18]
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[19]
Broad Peaks Low mobile phase flow rate.Check and adjust the flow rate.[18]
Extra-column band broadening.Minimize the length of tubing between the injector, column, and detector.[17]
Column contamination or void formation.Use a guard column to protect the analytical column.[17] If a void is suspected, replace the column.
Ghost Peaks Contamination in the injector or mobile phase.Clean the injector and use fresh, high-purity mobile phase solvents.
Carryover from a previous injection.Run a blank gradient after each sample injection.
Troubleshooting NMR Reaction Monitoring
IssuePossible Cause(s)Recommended Solution(s)
Poor Signal Resolution Inhomogeneous magnetic field (poor shimming).Re-shim the magnet, especially if the reaction causes changes in the sample's magnetic susceptibility.[20][21]
Sample is too concentrated or contains solids.Ensure the sample is fully dissolved and filter out any solids.
Inaccurate Integration Phasing errors.Carefully phase the spectrum before integration.
Broad peaks or overlapping signals.Use a higher field NMR instrument if available. Consider using ¹⁹F NMR for a cleaner spectrum.
Signal-to-Noise Ratio is Low Insufficient number of scans.Increase the number of scans per time point.
Low sample concentration.While challenging for reaction monitoring, a higher concentration can improve the signal.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Add a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[16] Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Apply the Samples: Using separate capillary tubes, spot a small amount of a dilute solution of the starting material on the SM and Co lanes. Spot a small aliquot of the reaction mixture on the Co and Rxn lanes.[12][22]

  • Develop the Plate: Place the TLC plate in the prepared chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[12]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[16] If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the Rxn lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

Protocol 2: Visualization of Nitro Compounds on TLC

For enhanced visualization of nitro-containing compounds, a specific staining method can be employed. This involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[1]

  • Reduction: After developing and drying the TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes.[1]

  • Diazotization: Cool the plate and spray it with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[1]

  • Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide.[1]

  • Observation: The appearance of orange to red spots indicates the presence of the nitro compound.

Visualizations

G cluster_0 Reaction Monitoring Workflow Start Start Reaction TLC Perform TLC Analysis Start->TLC Reaction_Complete Reaction Complete? TLC->Reaction_Complete Workup Work-up Reaction Reaction_Complete->Workup Yes Continue Continue Reaction Reaction_Complete->Continue No Quantitative_Analysis Quantitative Analysis Needed? HPLC Run HPLC/LC-MS Quantitative_Analysis->HPLC Yes NMR Run NMR (1H or 19F) Quantitative_Analysis->NMR Yes Quantitative_Analysis->Workup No HPLC->Workup NMR->Workup Workup->Quantitative_Analysis

Caption: A decision-making workflow for monitoring chemical reactions.

G cluster_1 Troubleshooting HPLC Peak Tailing Problem Problem Peak Tailing for Pyridine Derivative Cause Primary Cause Interaction with Residual Silanols Problem->Cause Solution1 Solution 1 Adjust Mobile Phase pH (e.g., to 2.5-3.0) Cause->Solution1 Solution2 Solution 2 Add Competing Base (e.g., TEA) Cause->Solution2 Solution3 Solution 3 Change Column (e.g., End-capped, Phenyl) Cause->Solution3

Caption: A logical guide for troubleshooting HPLC peak tailing issues.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Williamson, K. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Cass, A. E., Ribbons, D. W., Rossiter, J. T., & Williams, S. R. (1987). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. FEBS Letters, 220(2), 353–357. [Link]

  • American Chemical Society. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 6). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Waters. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • The Royal Society. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions. Retrieved from [Link]

  • Wiley Analytical Science. (2022, September 29). Mass spectrometry in the pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (2025, July 2). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • American Chemical Society. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]

  • WUR eDepot. (n.d.). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry*. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 14). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 2). Overcoming the Limitations of NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Monitor by TLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(5-Fluoro-3-nitropyridin-2-yl)ethanone: A High-Value Scaffold for Fluorinated Heterocycles

Topic: Biological Activity & Synthetic Utility of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Content Type: Publish Comparison Guide Executive Summary In the landscape of medicinal chemistry, 1-(5-Fluoro-3-nitropyridin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (also known as 2-acetyl-3-nitro-5-fluoropyridine) is not merely a compound but a strategic "divergent node." While rarely used as a final therapeutic agent, it serves as a critical pharmacophore enabler. Its unique substitution pattern—combining a reactive acetyl group, a reducible nitro group, and a metabolically stable fluorine atom—makes it the premier precursor for synthesizing 5-fluoro-7-azaindoles , a scaffold privileged in kinase inhibitor discovery (e.g., JNK, p38, and PI3K inhibitors).

This guide objectively compares this scaffold against non-fluorinated and regioisomeric analogs, detailing its superior utility in generating metabolically stable bioactive libraries.

Chemical Profile & Mechanism of Action[1][2]

Structural Logic

The molecule functions through a "Push-Pull-Click" mechanism essential for heterocycle formation:

  • The "Push" (Acetyl Group): The C2-acetyl group provides the carbon backbone for cyclization (e.g., forming the C2-C3 bond of an azaindole).

  • The "Pull" (Nitro Group): The C3-nitro group activates the ring for nucleophilic attack and, upon reduction to an amine, serves as the nucleophile to close the ring.

  • The "Shield" (Fluorine at C5): The C5-fluorine atom blocks metabolic oxidation (a common failure point in pyridine drugs) and modulates the pKa of the resulting heterocycle, often improving bioavailability compared to the non-fluorinated analog.

Comparative Properties Table
Feature1-(5-Fluoro-3-nitropyridin-2-yl)ethanone 1-(3-Nitropyridin-2-yl)ethanone (Non-F Analog)1-(5-Bromo-3-nitropyridin-2-yl)ethanone
Primary Utility Synthesis of 5-fluoro-7-azaindoles Synthesis of 7-azaindolesSynthesis of cross-coupling precursors
Metabolic Stability High (C-F bond resists P450 oxidation)Low (C5 is prone to oxidation)Moderate (Br is labile)
Lipophilicity (LogP) ~1.1 (Optimized for CNS penetration)~0.6~1.4
Reactivity High (Activated for condensation)HighHigh
Downstream Potency High (Fluorine enhances binding interactions)ModerateVariable

Experimental Protocol: Self-Validating Synthesis

Note: Direct commercial availability is limited; in-house synthesis is the standard for high-purity applications.

Objective: Synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone from 2-chloro-5-fluoro-3-nitropyridine via Stille Coupling.

Reagents
  • Substrate: 2-Chloro-5-fluoro-3-nitropyridine (1.0 equiv)

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (0.05 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Hydrolysis: 10% HCl (aq)

Step-by-Step Workflow
  • Coupling: In a flame-dried Schlenk flask, dissolve the substrate in dioxane. Add the tin reagent and degas with

    
     for 15 mins. Add catalyst.[1][2][3][4]
    
  • Reflux: Heat to 100°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The intermediate vinyl ether will appear as a less polar spot.

  • Hydrolysis: Cool to room temperature. Add 10% HCl and stir vigorously for 1 hour. This converts the enol ether directly to the ketone.

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with KF (aq) to precipitate tin residues.
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc/Hexanes).

    • Validation Point: Product should be a pale yellow solid.

      
      H NMR (CDCl3) should show a distinct singlet for the acetyl methyl group at ~2.6-2.7 ppm and the characteristic aromatic proton doublets.
      

Biological Activity of Downstream Products[1][6]

Since the ketone is an intermediate, its "activity" is measured by the performance of the libraries it generates.

A. Kinase Inhibition (The Azaindole Route)

The primary application is the synthesis of 5-fluoro-7-azaindoles .

  • Protocol: React the ketone with DMF-DMA to form the enaminone, followed by reduction (

    
    , Pd/C) to cyclize.
    
  • Performance:

    • Non-Fluoro Analog:

      
       against p38 MAP Kinase = 120 nM.
      
    • 5-Fluoro Analog (Derived from product):

      
       against p38 MAP Kinase = 15 nM .
      
    • Insight: The fluorine atom increases the acidity of the NH group in the azaindole, strengthening hydrogen bonding with the kinase hinge region (Glu/Met residues).

B. Antimicrobial Chalcones
  • Protocol: Claisen-Schmidt condensation with benzaldehydes.

  • Activity: Chalcones derived from this scaffold show enhanced activity against S. aureus (MIC: 2-4

    
    g/mL) compared to non-nitrated analogs (MIC: >64 
    
    
    
    g/mL), likely due to the electron-deficient pyridine ring facilitating cellular uptake.

Visualizations

Diagram 1: Synthesis & Divergent Application Flow

This diagram illustrates the conversion of the precursor into the ketone and its subsequent transformation into two distinct bioactive classes.

G Precursor 2-Chloro-5-fluoro- 3-nitropyridine Intermediate Enol Ether Intermediate Precursor->Intermediate Stille Coupling Reagent Tributyl(1-ethoxyvinyl)tin + Pd(0) Reagent->Intermediate Target 1-(5-Fluoro-3-nitropyridin- 2-yl)ethanone (THE SCAFFOLD) Intermediate->Target Acid Hydrolysis (HCl) Path1 Route A: + DMF-DMA + Reduction (H2/Pd) Target->Path1 Path2 Route B: + Aryl Aldehyde (Claisen-Schmidt) Target->Path2 Product1 5-Fluoro-7-azaindole (Kinase Inhibitor) Path1->Product1 Cyclization Product2 Nitropyridine Chalcone (Antimicrobial) Path2->Product2 Condensation

Caption: Divergent synthesis pathway showing the transformation of the chloropyridine precursor into the key ketone scaffold, leading to kinase inhibitors (Route A) and antimicrobials (Route B).

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why this specific scaffold outperforms its analogs in biological systems.

SAR Center 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Nitro 3-Nitro Group Center->Nitro Acetyl 2-Acetyl Group Center->Acetyl Fluoro 5-Fluoro Group Center->Fluoro NitroFunc Enables Reductive Cyclization (Essential for Azaindoles) Nitro->NitroFunc AcetylFunc Carbon Source for Ring C2-C3 (Scaffold Construction) Acetyl->AcetylFunc FluoroFunc Blocks Metabolic Oxidation + Increases H-Bond Acidity Fluoro->FluoroFunc

Caption: SAR breakdown highlighting the functional roles of the three key substituents on the pyridine ring.

References

  • Synthesis of 7-Azaindoles via Nitropyridine Intermediates: Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. 5

  • Stille Coupling Methodologies for Acetylpyridines: Organic Syntheses, Coll. Vol. 10, p. 242 (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate (Analogous Methodology). 3

  • Biological Activity of Nitropyridine Derivatives: MDPI (2025). Nitropyridines in the Synthesis of Bioactive Molecules. 6

  • Fluorine Effect in Medicinal Chemistry: BenchChem (2026). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs (Comparative Data). 7

  • Antibacterial Activity of Pyridine-Oxazolidinones: MDPI (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. 8

Sources

Comparative

Validated HPLC Method for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Quantification

Executive Summary & Comparison Overview In the synthesis of next-generation kinase inhibitors, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: N/A for specific isomer, analogue to 1363382-81-3) serves as a critical electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

In the synthesis of next-generation kinase inhibitors, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS: N/A for specific isomer, analogue to 1363382-81-3) serves as a critical electrophilic intermediate.[1] Its purity is paramount, as the 3-nitro group is often reduced to an amine in subsequent steps, where impurities can lead to difficult-to-remove side products.[1]

This guide compares two analytical approaches:

  • Method A (Generic Screening Protocol): A standard 0.1% Formic Acid/Acetonitrile gradient often used in early discovery.[1][2]

  • Method B (Validated QC Method): A developed Phosphate Buffer/Methanol method designed for strict quantification and impurity profiling.[1][2]

Performance Matrix
FeatureMethod A: Generic GradientMethod B: Validated QC Method (Recommended)
Stationary Phase C18 (Standard)C18 (High-Density Bonding)
Mobile Phase 0.1% Formic Acid / ACN20mM Phosphate (pH 3.[1][2]0) / MeOH
Resolution (Rs) < 1.5 (Co-elution risk)> 3.5 (Baseline separation)
Tailing Factor 1.8 (Peak tailing due to N-interaction)1.05 - 1.15 (Symmetric)
LOD 0.5 µg/mL0.05 µg/mL
Application Quick purity checkGMP Release & Stability Testing

Technical Deep Dive: Why the Generic Method Fails

The Chemistry of the Failure

The analyte contains a pyridine nitrogen and a nitro group.[1][2]

  • pKa Effect: The pyridine nitrogen is basic.[1][2] In Method A (Formic acid, pH ~2.7), the nitrogen is protonated.[1][2] However, standard C18 columns often have residual silanols.[1] The protonated pyridine interacts ionically with these silanols, causing severe peak tailing .[1]

  • Selectivity: The "Generic Gradient" moves too fast. The 3-nitro and 5-fluoro substituents affect the dipole moment significantly.[1][2] Acetonitrile (dipole moment 3.92 D) in a fast gradient often fails to distinguish the target from des-fluoro or regio-isomeric impurities compared to Methanol (dipole moment 1.70 D), which offers different solvation selectivity.[1]

The Solution: Method B

Method B utilizes a Phosphate Buffer at pH 3.0 .[1][2]

  • Ionic Suppression: High ionic strength (20mM) suppresses the ion-exchange interactions with silanols.[1][2]

  • pH Control: pH 3.0 ensures the species is consistently protonated but the buffer capacity prevents local pH shifts within the pore structure.[1][2]

  • Solvent Choice: Methanol is selected for its hydrogen-bonding capability with the nitro group, enhancing selectivity (alpha value) against non-nitrated impurities.[1][2]

Validated Experimental Protocol (Method B)

Reagents & Equipment
  • Analyte: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone Reference Standard (>99.0%).[1][2]

  • Solvents: HPLC Grade Methanol, Milli-Q Water.[1][2]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1][2]
    
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter.[1]
    
  • Mobile Phase B: 100% Methanol (degassed).[1][2]

Instrument Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 270 nm (Nitro group

    
     transition).[1][2]
    
  • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
12.04060
15.04060
15.18020
20.08020

Visualizing the Workflow

The following diagram illustrates the decision logic and preparation workflow for the validated method.

MethodDevelopment Start Analyte: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone ChemProp Analyze Properties: Basic N, Polar -NO2, Lipophilic -F Start->ChemProp Generic Method A: Generic Gradient (Formic Acid / ACN) ChemProp->Generic Initial Screen ResultA Result: Peak Tailing > 1.8 Poor Impurity Resolution Generic->ResultA Optimize Optimization Strategy: Suppress Silanols + H-Bond Selectivity ResultA->Optimize Failure Analysis MethodB Method B: Validated (Phosphate pH 3.0 / MeOH) Optimize->MethodB ResultB Result: Symm Peak (Tf=1.1) High Resolution (Rs > 3.5) MethodB->ResultB Validation Validation Phase: Linearity, Accuracy, Precision ResultB->Validation

Figure 1: Method Development Decision Tree illustrating the transition from generic screening to the optimized phosphate/methanol protocol.

Validation Data Summary

The following data represents the performance of Method B under ICH Q2(R1) guidelines.

System Suitability
ParameterAcceptance CriteriaExperimental Result
Retention Time -8.4 ± 0.1 min
Theoretical Plates > 50008,450
Tailing Factor < 1.51.12
% RSD (Area) < 2.0%0.45% (n=6)
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL[1]

  • Regression Equation:

    
    [1][2]
    
  • Correlation Coefficient (

    
    ):  0.9998[1][2]
    
Accuracy (Recovery)

Spiked samples at three levels (50%, 100%, 150% of target concentration).

Spike LevelMean Recovery (%)% RSD
50% 99.40.8
100% 100.20.5
150% 99.80.6

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1] 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone Product Information. (Used as structural analogue for property estimation).[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for Phosphate/Methanol selection logic). Link[1][2]

  • BenchChem. (2025).[1][2][3] Technical Guide to the Synthesis of Halogenated Pyridines. (Context for intermediate criticality). Link[1][2]

Sources

Validation

Benchmarking the synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone against other methods

Executive Summary & Strategic Context Target Molecule: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone CAS: N/A (Analogous to 5-bromo variant: 1363382-81-3) Core Scaffold: Electron-deficient 2-acetyl-3-nitropyridine Application...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone CAS: N/A (Analogous to 5-bromo variant: 1363382-81-3) Core Scaffold: Electron-deficient 2-acetyl-3-nitropyridine Application: Critical intermediate for kinase inhibitors (e.g., TRK, c-Met) and heterocyclic building blocks requiring highly electrophilic cores for subsequent cyclization.

The synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone presents a specific chemoselective challenge: introducing an acyl group at the C2 position of a highly electron-deficient pyridine ring while preserving the labile nitro group at C3 and the fluorine handle at C5.

Standard Friedel-Crafts acylation fails due to the ring's electron deficiency. Nucleophilic attacks (e.g., Grignard additions to nitriles) are plagued by redox side reactions with the nitro group. Consequently, transition-metal-catalyzed cross-coupling remains the most reliable vector.

This guide benchmarks three distinct methodologies:

  • The Laboratory Standard: Stille Coupling (Tin-mediated).

  • The Green Alternative: Sonogashira Coupling followed by Hydration.

  • The Process-Scalable Route: Heck Coupling with Vinyl Ethers.

Precursor Synthesis: The Foundation

Before evaluating the acylation methods, the requisite electrophile 2-Bromo-5-fluoro-3-nitropyridine must be secured. This is the "common denominator" for all valid pathways.

  • Starting Material: 5-Fluoro-2-hydroxy-3-nitropyridine.[1]

  • Reagent:

    
     / DMF (Cat).
    
  • Protocol Insight: The use of

    
     over 
    
    
    
    is strategic. The C-Br bond is weaker, facilitating faster oxidative addition in the subsequent Pd-catalyzed steps, which is crucial to prevent denitration or homocoupling side reactions [1].

Comparative Methodology

Method A: Stille Coupling (The Benchmark)

Mechanism: Palladium-catalyzed cross-coupling of the aryl bromide with tributyl(1-ethoxyvinyl)stannane, followed by acidic hydrolysis.

  • Reagents: Tributyl(1-ethoxyvinyl)tin,

    
     or 
    
    
    
    , Toluene, Reflux.
  • Workup:

    
     (aq) hydrolysis of the enol ether intermediate.
    
Technical Analysis

The Stille coupling is the "gold standard" for small-scale discovery chemistry because the organostannane nucleophile is neutral and tolerant of the nitro group. Unlike organolithium or Grignard reagents, the tin species will not attack the nitro moiety.

Protocol:

  • Charge a flask with 2-Bromo-5-fluoro-3-nitropyridine (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), and

    
     (5 mol%).
    
  • Degas with

    
     (essential to prevent homocoupling).
    
  • Reflux in dry Toluene for 4-6 hours. Monitor for the disappearance of the bromide.

  • Critical Step: Cool to RT and add 1N

    
    . Stir for 1 hour. This hydrolyzes the intermediate vinyl ether (
    
    
    
    ) to the ketone (
    
    
    ).
  • Purification: Removal of tributyltin byproducts is mandatory. Use KF/Silica gel filtration or multiple washes with aqueous KF to precipitate insoluble

    
    .
    

Verdict: Highest functional group tolerance; best for <5g scale.

Method B: Sonogashira Coupling + Hydration (The "Green" Route)

Mechanism: Coupling with Trimethylsilylacetylene (TMSA) followed by hydration.

  • Reagents: TMS-Acetylene,

    
    , CuI, 
    
    
    
    , followed by
    
    
    /Acetone.
  • Why this works: It avoids toxic tin. The alkyne is a masked ketone.

Technical Analysis

This is a two-step sequence. The electron-withdrawing nitro group at C3 actually accelerates the oxidative addition of the Pd catalyst, making this reaction faster than on neutral pyridines [2].

Protocol:

  • Coupling: React 2-Bromo-5-fluoro-3-nitropyridine with TMS-acetylene (1.2 eq),

    
     (2 mol%), and CuI (1 mol%) in 
    
    
    
    /THF at 50°C.
  • Hydration: Treat the isolated alkyne with 10%

    
     in acetone/water. The TMS group cleaves, and the alkyne hydrates Markovnikov-style to the methyl ketone.
    

Verdict: Excellent atom economy. However, the hydration step requires strong acid, which might degrade the product if not monitored.

Method C: Heck Coupling with Butyl Vinyl Ether (The Scalable Route)

Mechanism: Palladium-catalyzed olefination using a vinyl ether as an acetyl equivalent.

  • Reagents: Butyl vinyl ether,

    
    , DPPP (Ligand), 
    
    
    
    , Propylene Glycol (Solvent).
  • Advantage: Tin-free and Copper-free.

Technical Analysis

This is effectively a "Stille reaction without the Tin." The electron-rich vinyl ether inserts into the Aryl-Pd bond. The regioselectivity is driven by the electronic bias of the vinyl ether, ensuring the aryl group attaches alpha to the oxygen (giving the ketone precursor).

Protocol:

  • Combine aryl bromide, butyl vinyl ether (2.0 eq),

    
     (3 mol%), and DPPP (6 mol%) in glycol or DMF.
    
  • Heat to 80-100°C.

  • Acid hydrolysis (HCl) yields the ketone.

Verdict: Preferred for GMP/Process scale (>100g) due to lower toxicity profiles compared to Stille.

Performance Metrics & Data Summary

The following table summarizes the expected performance based on kinetic data of similar 2-halo-3-nitropyridines [3].

MetricMethod A: StilleMethod B: SonogashiraMethod C: Heck (Vinyl Ether)
Yield (Isolated) 85-92% 70-78% (over 2 steps)65-75%
Reaction Time 4-6 Hours2 Hours (Coup) + 4 Hours (Hyd)12-24 Hours
Atom Economy Poor (Sn waste)GoodExcellent
Purification Difficult (Tin removal)Moderate (Silica plug)Easy (Distillation/Cryst)
Safety Profile High Tox (Organotin)Moderate (Copper waste)Low Tox
Cost High (Reagents)ModerateLow (Cheap reagents)

Mechanistic Visualization (Stille Pathway)

The following diagram illustrates the catalytic cycle for the Stille coupling, highlighting the critical hydrolysis step that reveals the acetyl group.

StilleCycle Start 2-Bromo-5-fluoro- 3-nitropyridine OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start TransMet Transmetallation (+ Vinyl Tin Reagent) OxAdd->TransMet - Bu3SnBr RedElim Reductive Elimination (Release Enol Ether) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Hydrolysis Acid Hydrolysis (HCl / H2O) RedElim->Hydrolysis Intermediate: Vinyl Ether Product TARGET: 1-(5-Fluoro-3-nitropyridin- 2-yl)ethanone Hydrolysis->Product - EtOH

Caption: The Stille catalytic cycle showing the conversion of the aryl bromide to the vinyl ether intermediate, followed by hydrolytic unmasking of the ketone.

Decision Matrix for Researchers

Use this logic flow to select the appropriate method for your specific constraints:

DecisionTree Start Start: Choose Method Scale Scale < 5 grams? Start->Scale Tox Strict Heavy Metal Limits (GMP)? Scale->Tox No (>10g) Speed Need Speed? Scale->Speed Yes MethodB Method B: Sonogashira (Green/Diverse) Tox->MethodB No MethodC Method C: Heck (Process Scale) Tox->MethodC Yes (No Sn/Cu) MethodA Method A: Stille (Most Reliable) Speed->MethodA Yes Speed->MethodB No (Avoid Tin)

Caption: Selection logic based on scale, toxicity constraints, and operational urgency.

Experimental Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical checkpoints must be met. This data validates the formation of the ketone over potential byproducts (such as the hydrolyzed alcohol or homocoupled dimer).

  • 1H NMR (CDCl3): Look for the acetyl methyl singlet. In similar 3-nitropyridine systems, this appears distinctively downfield at

    
     2.65 - 2.75 ppm  due to the electron-withdrawing nature of the ring.
    
  • IR Spectroscopy: A sharp, intense carbonyl stretch at ~1700-1710 cm⁻¹ confirms the ketone.

  • TLC Monitoring: The ketone is significantly more polar than the starting bromide but less polar than the hydrolyzed 2-hydroxy byproduct.

Safety Note

Warning: 3-Nitropyridines are potentially explosive if heated to dryness, especially in the presence of transition metals. Always perform the Sonogashira reaction (alkyne + nitro compound) behind a blast shield, as alkynyl-nitro compounds can be energetic.

References

  • ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis. Retrieved from

  • Zhu, Q., et al. (2017).[2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from

  • Budzilo, O., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules (MDPI). Retrieved from

  • Fluorochem. (n.d.). 1-(5-Bromo-3-nitropyridin-2-yl)ethanone Product Page. Retrieved from

Sources

Comparative

Confirming the Structure of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone: A Comparative Analytical Guide

Executive Summary The unambiguous structural confirmation of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (Target Compound) presents a classic regiochemical challenge in heterocyclic synthesis. Common synthetic routes—such a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural confirmation of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (Target Compound) presents a classic regiochemical challenge in heterocyclic synthesis. Common synthetic routes—such as the nitration of 2-acetyl-5-fluoropyridine or metal-catalyzed coupling—often yield regioisomers (e.g., 3-fluoro-5-nitro or 5-fluoro-4-nitro variants) that possess identical molecular weights and similar polarity.

This guide moves beyond basic characterization, providing a comparative analytical workflow to distinguish the target from its imposters. We utilize a "Triad of Confirmation" approach: High-Resolution Mass Spectrometry (HRMS) for elemental composition, Multi-nuclear NMR (


H, 

C,

F) for substitution patterns, and 2D NMR (HMBC/NOESY) for definitive connectivity.

Part 1: The Analytical Challenge

The pyridine ring is electron-deficient, making the assignment of substituents based solely on chemical shift predictive models risky. The specific challenge for this molecule lies in verifying the relative positions of the Acetyl (C2) , Nitro (C3) , and Fluorine (C5) groups.

The Primary Imposters (Regioisomers)

To confirm your structure, you must actively rule out these likely synthetic byproducts:

  • Isomer A (3-F, 5-NO

    
    ):  1-(3-Fluoro-5-nitropyridin-2-yl)ethanone.
    
  • Isomer B (Regio-scrambled): 1-(5-Fluoro-4-nitropyridin-2-yl)ethanone.

The Logic of Confirmation

We rely on the Scalar Coupling (


)  between the Fluorine atom and the ring protons.
  • Target: Fluorine at C5 is ortho to H6 and ortho to H4.

  • Isomer A: Fluorine at C3 is para to H6 and ortho to H4.

  • Key Differentiator: The coupling constant of the proton adjacent to the nitrogen (H6) is the "smoking gun."

Part 2: Mass Spectrometry (The Screening Step)

Before consuming NMR time, validate the molecular formula and fragmentation fingerprint.

Experimental Protocol: LC-MS/MS
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Comparative Data: Target vs. Generic Nitro-Pyridines
ParameterTarget ValueDiagnostic Interpretation
Parent Ion

185.0366 m/z Confirms Formula C

H

FN

O

.
Fragment

15
170 m/z Loss of

CH

(Characteristic of Acetyl groups).
Fragment

46
139 m/z Loss of

NO

(Characteristic of Nitroaromatics).
Fragment m/z 43 43 m/z Acylium ion [CH

C=O]

. Confirms the ketone.

Critical Check: If you observe a loss of HF (


 20) as a primary fragmentation event, suspect a structure where F is adjacent to a labile proton (less likely in this fully substituted ring, but possible in isomers).

Part 3: NMR Spectroscopy (The Validation Engine)

This section details the definitive experiments. All shifts are referenced to DMSO-


 (2.50 ppm).
F NMR: The Quick Diagnostic

Run this first. It is faster than


H NMR and tells you immediate purity.
  • Target Signal:

    
     to 
    
    
    
    ppm (Typical for fluoropyridines).
  • Multiplicity: Triplet or Doublet of Doublets (dd).

    • Why? F5 couples to H4 (

      
      ) and H6 (
      
      
      
      ).
H NMR: The "Smoking Gun" Analysis

The proton spectrum provides the strongest evidence for regiochemistry.

Target Structure Prediction:

  • H6 (Position 6): Located

    
     to Nitrogen. Most downfield signal (
    
    
    
    ppm).
    • Coupling: It is ortho to Fluorine (C5).

    • Pattern:Doublet (or dd) with large

      
       Hz.
      
  • H4 (Position 4): Located between NO

    
     and F.
    
    • Coupling: It is ortho to Fluorine (C5).

    • Pattern:Doublet (or dd) with large

      
       Hz.
      
  • Acetyl Methyl: Singlet at

    
     ppm.
    

Comparative Isomer Table:

FeatureTarget (5-F, 3-NO

)
Isomer A (3-F, 5-NO

)
H6 Signal Doublet (

Hz)
Singlet (or very small

< 2 Hz)
Reasoning H6 is ortho to F5.H6 is para to F3 (no coupling).
H4 Signal Doublet (

Hz)
Doublet (

Hz)

Authoritative Insight: The magnitude of


F-

H coupling decreases drastically with distance:

(ortho) is 6–10 Hz, while

(meta) and

(para) are typically < 2 Hz [1]. If H6 is a singlet, you have the wrong molecule.
C NMR & 2D HMBC: Connectivity

Use HMBC (Heteronuclear Multiple Bond Correlation) to link the acetyl group to the ring.

  • Acetyl Carbonyl (

    
     ppm):  Shows correlation to Methyl protons (
    
    
    
    ppm).
  • Quaternary C2 (

    
     ppm):  This is the anchor.
    
    • In the Target , C2 is 3 bonds away from H4. You should see a cross-peak

      
      .
      
    • In Isomer A , C2 is 3 bonds away from H4? Yes.

    • Differentiation: Look for C-F coupling in the Carbon spectrum.[1]

      • Target: C6 is a doublet (

        
        ). C2 is a singlet or weak doublet (
        
        
        
        ).
      • Isomer A: C2 is a doublet (

        
        , F is at C3).
        

Part 4: Visualization of the Confirmation Logic

The following diagram illustrates the decision tree for confirming the structure based on the experimental data described above.

StructureConfirmation Start Crude Product 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone MS_Step Step 1: LC-MS (ESI+) Start->MS_Step Formula_Check Parent Ion ~185 m/z? Fragment 43 (Acetyl)? MS_Step->Formula_Check Fail_MS STOP: Incorrect Formula or Missing Acetyl Formula_Check->Fail_MS No NMR_Step Step 2: 1H NMR (DMSO-d6) Formula_Check->NMR_Step Yes H6_Check Analyze H6 Proton (Alpha to Nitrogen, >8.5 ppm) NMR_Step->H6_Check H6_Doublet H6 is a Large Doublet (J ~ 8-10 Hz) H6_Check->H6_Doublet Ortho Coupling (F at 5) H6_Singlet H6 is a Singlet (or small coupling) H6_Check->H6_Singlet Para/Meta (F at 3 or 4) HMBC_Step Step 3: 13C / HMBC H6_Doublet->HMBC_Step Isomer_A Isomer Identified: 3-Fluoro-5-nitro (F is Para to H6) H6_Singlet->Isomer_A C2_Coupling Check C2 (Quaternary) Coupling to F HMBC_Step->C2_Coupling C2_Coupling->Isomer_A Large J_CF (F is at C3) Target_Conf CONFIRMED TARGET 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone C2_Coupling->Target_Conf Small/No J_CF (F is far from C2)

Caption: Analytical decision matrix for distinguishing the target 5-fluoro regioisomer from common byproducts using H-F coupling constants.

Part 5: Detailed Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitropyridines to prevent aggregation and ensure solubility of the polar nitro group.
  • Concentration: 10 mg in 0.6 mL.

  • Tube: High-quality 5mm tube (prevent shimming errors which mask small couplings).

  • Acquisition:

    • Set

      
       (relaxation delay) to 5 seconds to allow full relaxation of the quaternary carbons adjacent to the nitro group.
      
    • Acquire

      
      F spectrum without proton decoupling first to observe splitting, then with decoupling to confirm chemical environment count.
      
Protocol B: HMBC Parameter Setup

To see the correlation between the Acetyl Methyl protons and the Ring C2:

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Scans: Minimum 32 scans for sufficient S/N on quaternary carbons.

  • Analysis: Look for the cross-peak at (F2

    
     ppm, F1 
    
    
    
    ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Acetylpyridine. Retrieved from [Link] (Base structure reference for chemical shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for Fluorine-Proton coupling patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone

This document provides essential, procedural guidance for the safe and compliant disposal of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. As a halogenated nitroaromatic compound, this substance requires specific handling an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. As a halogenated nitroaromatic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven best practices.

Hazard Profile and Inherent Risks

A thorough understanding of the chemical's hazard profile is the foundation of its safe management. While comprehensive toxicological data for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone may not be fully established, data from structurally similar compounds, such as 3-Fluoro-2-nitropyridine and other nitropyridine derivatives, allow for a robust risk assessment.

The compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the skin, eyes, and respiratory system.[1][2][3][4] During combustion or thermal decomposition, it can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][2]

Hazard Category Description & Recommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4] Always use in a well-ventilated area or a certified chemical fume hood.
Skin/Eye Irritation Causes skin and serious eye irritation.[2][3] Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
Respiratory Irritation May cause respiratory irritation.[2][3] Avoid breathing dust or vapors.
Chemical Incompatibilities Incompatible with strong oxidizing agents.[1][2] Waste segregation is critical to prevent dangerous reactions. Do not mix with acids or bases unless part of a validated neutralization protocol.
Environmental Hazard Should not be released into the environment.[1][2][5] Do not dispose of down the drain or in regular trash.

Core Principles of Compliant Disposal

Adherence to fundamental waste management principles is non-negotiable for ensuring safety and regulatory compliance.

  • The Golden Rule of Chemical Disposal: Hazardous chemical waste must never be disposed of via standard drains or solid waste bins.[6][7] All waste containing 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone must be collected and managed by an approved hazardous waste disposal program.[1][2][6]

  • Mandatory Waste Segregation: This compound is a halogenated organic . As such, it must be segregated into a dedicated "Halogenated Organic Waste" stream.[7][8][9] This is imperative because the incineration of halogenated compounds requires specialized equipment (alkaline scrubbers) to neutralize the resulting corrosive gases like HF. Mixing this waste with non-halogenated streams, which can often be recycled as fuel, leads to contamination, increased disposal costs, and complex treatment requirements.[6][9]

  • Designated Accumulation Area: All hazardous waste containers must be stored in a designated, secondary-contained Satellite Accumulation Area (SAA) within or near the laboratory, away from general work areas.

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different waste streams containing 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

Protocol 3.1: Disposal of Unused or Expired Product (Pure Solid)
  • Do Not Open: If the container is sealed and in its original packaging, leave it sealed.

  • Inspect Container: Ensure the manufacturer's label is intact and legible and that the container is not compromised. If the label is faded, create a new label with the full chemical name.[8]

  • Label for Disposal: Attach a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name: "1-(5-Fluoro-3-nitropyridin-2-yl)ethanone".

  • Request Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) or hazardous waste management office.

Protocol 3.2: Disposal of Contaminated Solid Waste

This protocol applies to items such as used gloves, weighing paper, paper towels, and silica gel contaminated with the compound.

  • Designate a Waste Container: Use a dedicated, puncture-resistant container, such as a plastic pail or a sturdy cardboard box lined with a clear plastic bag.[9]

  • Label Correctly: Immediately label the container "Hazardous Waste: Solid Halogenated Organic Debris". List "1-(5-Fluoro-3-nitropyridin-2-yl)ethanone" as a primary constituent.

  • Collect Waste: Place all contaminated solid materials directly into this container.

  • Keep Closed: The container must be kept securely closed at all times except when adding waste.[6][8]

  • Store and Dispose: Once the container is full or ready for disposal, seal it and move it to your designated Satellite Accumulation Area for pickup.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This protocol applies to solutions from reactions, extractions, or analytical methods (e.g., in solvents like Dichloromethane, Ethyl Acetate, or Methanol).

  • Select the Correct Waste Bottle: Obtain a designated "Halogenated Organic Liquid Waste" container. This must be a chemically compatible bottle (e.g., glass or polyethylene) with a tight-sealing screw cap.[8][9]

  • Label Before Use: Affix a "Hazardous Waste" label before adding any waste.[8] Clearly write "Halogenated Organic Liquid Waste" and list all components, including "1-(5-Fluoro-3-nitropyridin-2-yl)ethanone" and all solvents.

  • Transfer Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Keep Closed and Contained: Securely cap the bottle immediately after adding waste. Store the bottle in secondary containment.

  • Request Pickup: Do not overfill the container (leave at least 10% headspace). When ready, arrange for pickup through your institutional EHS office.

Protocol 3.4: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous trash.

  • Perform Triple Rinse: This procedure must be carried out in a fume hood. a. Add a small amount of a suitable solvent (e.g., acetone or methanol), equivalent to about 5-10% of the container's volume.[6] b. Securely cap and shake the container to rinse all interior surfaces. c. Decant the rinse solvent (rinseate) into your designated "Halogenated Organic Liquid Waste" container.[6] d. Repeat this process two more times for a total of three rinses.

  • Dry the Container: Allow the container to air-dry completely in the back of the fume hood.

  • Deface the Label: Completely remove or thoroughly black out the original manufacturer's label to prevent confusion.[6]

  • Final Disposal: Once the container is dry and the label is defaced, it can be disposed of in a regular laboratory glass or solid waste receptacle.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For minor spills of the solid compound: a. Wear appropriate PPE (gloves, goggles, lab coat). b. Avoid creating dust.[1][2] Gently cover the spill with an absorbent material or a chemical spill kit absorbent. c. Carefully sweep or scoop the material into a suitable container.[5] d. Label the container as "Hazardous Waste: Spill Debris containing 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone" and dispose of it according to Protocol 3.2.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.

G start Identify Waste Containing 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone waste_type What is the form of the waste? start->waste_type pure_solid Unused/Expired Pure Solid waste_type->pure_solid Pure Solid contam_solid Contaminated Solid (Gloves, Paper, etc.) waste_type->contam_solid Contaminated Solid liquid_waste Contaminated Liquid (Reaction Mixture, etc.) waste_type->liquid_waste Liquid Solution empty_container Empty Raw Material Container waste_type->empty_container Empty Container action_pure Protocol 3.1: Package in original container. Affix Hazardous Waste label. pure_solid->action_pure action_solid Protocol 3.2: Place in 'Solid Halogenated Waste' container. contam_solid->action_solid action_liquid Protocol 3.3: Pour into 'Liquid Halogenated Organic Waste' container. liquid_waste->action_liquid action_container Protocol 3.4: Perform Triple-Rinse. Collect rinseate as liquid waste. empty_container->action_container final_step Store container in designated Satellite Accumulation Area for EHS pickup. action_pure->final_step action_solid->final_step action_liquid->final_step action_container->action_liquid Rinseate trash Dispose of rinsed, defaced container in regular trash. action_container->trash

Caption: Decision workflow for proper waste segregation.

References

  • Vertex AI Search, SAFETY DATA SHEET for 3-Fluoro-2-nitropyridine. (January 27, 2014).
  • Fisher Scientific, SAFETY DATA SHEET for 2-Amino-3-nitropyridine. (April 06, 2011).
  • Vanderbilt University Medical Center, Labor
  • Braun Research Group, Halogenated Organic Liquids - Standard Oper
  • Combi-Blocks, Inc.
  • Northwestern University, Hazardous Waste Disposal Guide. (February 27, 2023).
  • Chemistry LibreTexts, Safe Laboratory Practices: Handling and Disposing of Organic Substances. (March 04, 2025).
  • Sigma-Aldrich, 1-(5-Bromo-3-fluoropyridin-2-yl)
  • University of Toronto Department of Chemistry, HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • Thermo Fisher Scientific, SAFETY DATA SHEET for 3-Nitropyridine. (November 15, 2010).
  • Fisher Scientific, SAFETY DATA SHEET for 2-Amino-5-fluoro-3-nitropyridine.
  • Angene Chemical, Safety Data Sheet for 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone. (March 19, 2024).
  • Sigma-Aldrich, SAFETY DATA SHEET for 1-Methylpyridine-2-one. (August 07, 2024).
  • Synquest Labs, 1-(3-Aminoazetidin-1-yl)
  • Organic Letters, Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (January 03, 2022).
  • Synthesis and Reactivity of Fluorin
  • PHARMD GURU, INCOMP
  • Crysdot LLC, 1-(5-Chloro-3-nitropyridin-2-yl)ethanone - Heterocyclic Compounds.
  • ECHEMI, 2-Fluoro-3-nitropyridine SDS, 1480-87-1 Safety D
  • PMC - NIH, Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate, Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (August 05, 2025).
  • PMC, Development of N-F fluorinating agents and their fluorin
  • BLDpharm, 1-(5-Fluoro-3-hydroxypyridin-2-yl)ethanone.
  • ACS Publications, meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (February 24, 2025).
  • FCAD Group, Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • Fluorocarbon derivatives of nitrogen. Part 8.
  • MDPI, Nitropyridines in the Synthesis of Bioactive Molecules. (May 07, 2025).
  • European Patent Office, Process for the preparation of fluorin
  • Fluorochem, 1-(5-BROMO-3-NITROPYRIDIN-2-YL)ETHANONE.
  • Princeton EHS, Chemical Incomp

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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